Bay-069
Description
Propriétés
Formule moléculaire |
C22H14ClF3N2O3 |
|---|---|
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClF3N2O3/c1-12-6-2-5-9-16(12)31-17-10-15(13-7-3-4-8-14(13)20(17)23)28-19(29)11-18(22(24,25)26)27-21(28)30/h2-11H,1H3,(H,27,30) |
Clé InChI |
UNSHMXUHOHBLIQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Sorafenib (BAY 43-9006) in Cancer Cells
Disclaimer: The user query for "Bay-069" did not yield information on a known compound. This technical guide will focus on BAY 43-9006 , a well-documented multi-kinase inhibitor developed by Bayer, commercially known as Sorafenib (B1663141) (Nexavar) . It is assumed that the user's interest lies in the mechanism of action of this compound.
This guide provides a comprehensive overview of the molecular mechanisms through which Sorafenib exerts its anti-cancer effects, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Sorafenib is an oral multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1][2] Its efficacy stems from a dual-action mechanism: directly inhibiting tumor growth and suppressing the formation of tumor vasculature.[2][3]
The primary molecular targets of Sorafenib can be categorized into two main groups:
-
Serine/Threonine Kinases: Sorafenib potently inhibits Raf kinases, including RAF-1, wild-type B-RAF, and the oncogenic B-RAF V600E mutant.[1][2][3] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently deregulated in human cancers and plays a crucial role in promoting cell proliferation and survival.[2][3][4]
-
Receptor Tyrosine Kinases (RTKs): Sorafenib targets several RTKs on the cell surface that are implicated in angiogenesis and tumor progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), c-KIT, Flt-3, and RET.[1][5][6]
By inhibiting these diverse kinases, Sorafenib can simultaneously halt tumor cell division and cut off the tumor's blood supply, leading to a potent anti-tumor effect in various cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][7]
Signaling Pathways and Cellular Effects
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, ultimately regulating gene expression and driving cell proliferation. In many cancers, mutations in RAS or BRAF lead to constitutive activation of this pathway.[3] Sorafenib's inhibition of RAF-1 and B-RAF blocks the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[3][5] The downstream consequences of this inhibition include:
-
Cell Cycle Arrest: Reduced ERK activity leads to the downregulation of key cell cycle regulators like Cyclin D1, resulting in cell cycle arrest.[5]
-
Induction of Apoptosis: Sorafenib induces apoptosis (programmed cell death) in tumor cells.[1][5] One mechanism for this is the downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[5][8] This downregulation can occur independently of MEK/ERK inhibition and may be linked to the inhibition of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[5][9]
Tumor angiogenesis is essential for tumor growth and metastasis. This process is primarily driven by signaling through VEGFR and PDGFR on endothelial cells and pericytes (cells that wrap around endothelial cells). Sorafenib inhibits VEGFR-2, VEGFR-3, and PDGFR-β, leading to:
-
Inhibition of Endothelial Cell Proliferation and Survival: Blocking VEGFR signaling prevents the proliferation and migration of endothelial cells, which are the building blocks of blood vessels.[10][11]
-
Disruption of Vessel Maturation: Inhibition of PDGFR-β signaling in pericytes disrupts the maturation and stability of newly formed blood vessels.
The combined effect is a reduction in tumor microvessel density, leading to tumor hypoxia and necrosis.[5][11]
-
JAK-STAT Pathway: In some contexts, particularly in the development of resistance, the JAK-STAT pathway can be activated.[12] Sorafenib has been shown to inhibit STAT3 phosphorylation, which can contribute to its anti-tumor effects.[8]
-
Autophagy and Hypoxia-Inducible Factor-1 (HIF-1): Sorafenib can induce autophagy in liver cancer cells, which may contribute to its anti-proliferative effects.[13] It can also increase the expression of HIF-1, a key regulator of cellular response to hypoxia.[13]
Quantitative Data
The inhibitory activity of Sorafenib has been quantified against various kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: Sorafenib IC50 Values for Kinase Inhibition (Cell-Free Assays)
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf (wild-type) | 22 |
| B-Raf (V600E mutant) | 38[9] |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| Flt-3 | 58 |
| FGFR-1 | 580 |
Table 2: Sorafenib IC50 Values for Cancer Cell Line Proliferation
| Cell Line | Cancer Type | IC50 (µM) |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3[9] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10[9][14] |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11[14] |
| MDA-MB-231 | Breast Cancer | 2.6[9] |
| HCT 116 | Colon Carcinoma | ~1.0 - 10.0[15] |
| SW 620 | Colon Carcinoma | ~1.0 - 10.0[15] |
| MCF-7 | Breast Carcinoma | ~1.0 - 10.0[15] |
Experimental Protocols
The mechanism of action of Sorafenib has been elucidated through a variety of experimental techniques.
-
Objective: To determine the direct inhibitory effect of Sorafenib on specific kinase activity.
-
Methodology: Recombinant purified kinases (e.g., Raf-1, B-Raf) are incubated with a specific substrate and ATP in a reaction buffer. Sorafenib at various concentrations is added to the reaction. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using radio-labeled ATP (³²P-ATP) or specific antibodies in an ELISA-based format. The IC50 value is calculated from the dose-response curve.[9]
-
Objective: To measure the effect of Sorafenib on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of Sorafenib concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed. In an MTT assay, a tetrazolium salt is added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured to quantify viable cells. The CyQUANT assay uses a fluorescent dye that binds to nucleic acids to measure cell number.[14][15]
-
Objective: To detect changes in protein expression and phosphorylation levels within key signaling pathways.
-
Methodology: Cancer cells are treated with Sorafenib for various times. Cells are then lysed, and protein extracts are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the protein of interest (e.g., phospho-ERK, total ERK, Mcl-1). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.[5]
-
Objective: To evaluate the anti-tumor efficacy of Sorafenib in a living organism.
-
Methodology: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with Sorafenib (e.g., oral gavage) or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).[5][10]
Mechanisms of Resistance
Despite its effectiveness, acquired resistance to Sorafenib is a significant clinical challenge.[7] Several mechanisms have been identified:
-
Activation of Alternative Pathways: Tumor cells can bypass the RAF/MEK/ERK blockade by activating alternative pro-survival pathways, most notably the PI3K/Akt pathway.[7][12]
-
Crosstalk with Other Pathways: Increased signaling through pathways like JAK-STAT can confer resistance to Sorafenib.[7][12]
-
Epithelial-Mesenchymal Transition (EMT): The process of EMT has been linked to the development of Sorafenib resistance.[7]
-
Autophagy: While Sorafenib can induce autophagy as a cell death mechanism, in some cases, autophagy can act as a survival mechanism for cancer cells under the stress of treatment, thereby contributing to resistance.[16]
Understanding these resistance mechanisms is crucial for developing combination therapies and second-line treatments to improve outcomes for patients with advanced cancers.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 43-9006: early clinical data in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Advancements in elucidating the mechanisms of Sorafenib resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Bay-069: A Potent Dual Inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2 (BCAT1/2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bay-069 is a novel, potent, and selective dual inhibitor of the branched-chain amino acid transaminases, BCAT1 and BCAT2.[1][2][3] These enzymes catalyze the initial, reversible step in the catabolism of the essential branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine.[2][3] By inhibiting BCAT1 and BCAT2, this compound effectively blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an accumulation of intracellular and extracellular BCAAs. This targeted inhibition makes this compound a valuable chemical probe for elucidating the role of BCAA metabolism in various physiological and pathological processes, particularly in oncology and metabolic diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and key quantitative data.
Mechanism of Action
The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation has been implicated in several diseases, including cancer and diabetes. The first step of this pathway is the transamination of BCAAs to BCKAs, a reaction catalyzed by BCAT enzymes. This compound is a (Trifluoromethyl)pyrimidinedione-based compound that acts as a competitive inhibitor at the active site of both BCAT1 and BCAT2.[1][2] Its inhibition of these enzymes disrupts the normal BCAA catabolic cascade, leading to a measurable increase in BCAA levels in a cellular context.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, including its biochemical and cellular activity, selectivity profile, and pharmacokinetic properties in rats.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical IC₅₀ | BCAT1 | 31 nM | [4][5][6] |
| BCAT2 | 153 nM | [4][5][6] | |
| Cellular IC₅₀ (BCAA Measurement) | U-87 MG (Glioblastoma) | 358 nM | [5] |
| MDA-MB-231 (Breast Cancer) | 874 nM | [5] |
Table 2: Selectivity Profile of this compound
| Target Class | Specific Enzymes/Receptors | Activity | Reference |
| Aminotransferases | Aspartate Transaminases (GOT1, GOT2) | IC₅₀ > 50 µM | [7] |
| Proteases | In-house panel of 30 proteases | IC₅₀ > 10 µM (one hit at 6 µM) | [4][7] |
| Kinases | In-house panel of 30 kinases | IC₅₀ > 7 µM (one hit at 2 µM) | [4][7] |
| Other Targets | Eurofins LeadProfilingScreen (77 targets) | No significant activity (>50% inhibition) at 10 µM | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) | Reference |
| Blood Clearance (CLblood) | 0.64 L/h/kg | - | [5] |
| Volume of Distribution (Vss) | 0.25 L/kg | - | [5] |
| Terminal Half-life (t₁/₂) | 1.6 h | - | [5] |
| AUCnorm | 2.9 kg·h/L | 2.5 kg·h/L | [5] |
| Oral Bioavailability (F) | - | 89% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical BCAT1 and BCAT2 Inhibition Assay
This assay determines the in vitro potency of this compound against recombinant human BCAT1 and BCAT2 enzymes.
Principle: The assay is a coupled-enzyme reaction. BCAT catalyzes the transamination of a BCAA (e.g., leucine) and α-ketoglutarate to form α-ketoisocaproate (α-KIC) and glutamate. The production of α-KIC is then measured in a subsequent reaction where leucine dehydrogenase (LeuDH) catalyzes the NADH-dependent reduction of α-KIC to leucine. The consumption of NADH is monitored by a decrease in fluorescence or luminescence.[1][2]
Materials:
-
Recombinant human BCAT1 and BCAT2 enzymes
-
Leucine
-
α-ketoglutarate
-
Leucine Dehydrogenase (LeuDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA)
-
This compound
-
384-well microplates
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the BCAT enzyme, leucine, and α-ketoglutarate.
-
Add the diluted this compound or DMSO control to the wells.
-
Incubate the plate at room temperature to allow for the first reaction to proceed.
-
Initiate the second reaction by adding LeuDH and NADH.
-
Immediately measure the rate of NADH consumption by monitoring the change in fluorescence (Excitation: 340 nm, Emission: 460 nm) or luminescence over time.
-
To distinguish between inhibitors of BCAT and inhibitors of the coupled enzyme system, a counterscreen is performed by adding the product of the first reaction, α-KIC, directly to the assay mix.[1][2] Compounds that inhibit the signal in this format are excluded as they are likely targeting the coupled enzyme.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular BCAA Measurement Assay
This assay quantifies the on-target activity of this compound in a cellular environment by measuring the accumulation of BCAAs.
Principle: Inhibition of BCAT activity within cells by this compound leads to a decrease in BCAA catabolism and a subsequent increase in intracellular and extracellular BCAA levels. These changes in BCAA concentration are then quantified.
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) - note: experiments are typically conducted in serum-free medium to avoid confounding effects of high protein binding.[4]
-
This compound
-
96-well cell culture plates
-
Reagents for BCAA quantification (e.g., a commercial enzymatic BCAA assay kit or LC-MS/MS)
Procedure:
-
Seed U-87 MG or MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
The following day, replace the growth medium with serum-free medium containing serial dilutions of this compound or a DMSO vehicle control.
-
Incubate the cells for a defined period (e.g., 20 hours).[4]
-
After incubation, collect both the cell culture supernatant (for extracellular BCAA measurement) and the cell lysate (for intracellular BCAA measurement).
-
Quantify the concentration of BCAAs in the collected samples using a suitable method. An enzymatic assay can be used where BCAA concentration is determined by a coupled enzyme reaction resulting in a colorimetric or fluorometric readout.
-
Determine the IC₅₀ value for the increase in BCAA levels by plotting the BCAA concentration against the log of the this compound concentration and fitting the data to a dose-response curve.
Selectivity Profiling
To assess the specificity of this compound, its activity is tested against a panel of other enzymes and receptors.
Principle: this compound is incubated with a diverse panel of kinases, proteases, and other common off-targets at a fixed concentration (e.g., 10 µM). The percent inhibition or activation is measured to identify any potential off-target effects.
Procedure:
-
This compound is submitted to a contract research organization (e.g., Eurofins) for screening against a broad panel of targets.
-
The assays are typically radioligand binding assays for receptors and enzymatic assays for kinases and proteases.
-
The compound is tested at a single high concentration (e.g., 10 µM) to identify any significant interactions.
-
Results are reported as percent inhibition or stimulation relative to a control. A common threshold for a "hit" is >50% inhibition.[4]
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a preclinical animal model.
Principle: this compound is administered to rats either intravenously (IV) or orally (PO). Blood samples are collected at various time points, and the concentration of this compound in the plasma is measured to determine key pharmacokinetic parameters.
Materials:
-
Male Wistar rats
-
This compound formulation for IV and PO administration
-
Cannulas for blood collection
-
LC-MS/MS for bioanalysis
Procedure:
-
Male Wistar rats are used for the study.
-
For intravenous administration, this compound is administered as a single bolus dose (e.g., 0.3 mg/kg).[5]
-
For oral administration, this compound is given by gavage (e.g., 0.6 mg/kg).[5]
-
Blood samples are collected from the cannulated animals at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t₁/₂), and area under the curve (AUC) are calculated using non-compartmental analysis software. Oral bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
The following diagrams illustrate the BCAA catabolism pathway, a typical experimental workflow for characterizing this compound, and the logical progression of its development.
Diagram 1: Branched-Chain Amino Acid Catabolism Pathway and Inhibition by this compound
Caption: Inhibition of BCAT1/2 by this compound in the BCAA catabolic pathway.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical characterization of this compound.
Diagram 3: Logical Relationship of this compound's Characterization
Caption: Logical flow of the characterization of this compound as a chemical probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eubopen.org [eubopen.org]
- 7. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
Bay-069: A Potent and Selective Chemical Probe for BCAT1/2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the catabolism of the essential branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.[1] These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a crucial step in nitrogen metabolism and energy production.[1] Two isoforms exist: the cytosolic BCAT1 (EC 2.6.1.42) and the mitochondrial BCAT2 (EC 2.6.1.42). Dysregulation of BCAT activity, particularly the overexpression of BCAT1, has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][2][3]
This technical guide provides a comprehensive overview of Bay-069, a potent, cell-permeable, and selective dual inhibitor of BCAT1 and BCAT2.[4] Developed through a high-throughput screening campaign, this compound serves as a valuable chemical probe for elucidating the biological functions of BCAT1 and BCAT2 in health and disease. This document details its biochemical and cellular activity, selectivity, and pharmacokinetic properties, and provides detailed experimental protocols for its use. Additionally, it explores the signaling pathways modulated by BCAT1/2 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its corresponding negative control, BAY-771.
| Compound | Target | Biochemical IC50 (nM) | Reference |
| This compound | BCAT1 | 31 | [4] |
| BCAT2 | 153 | [4] | |
| BAY-771 | BCAT1 | 6,500 | [5] |
| BCAT2 | 10,800 | [5] |
Table 1: Biochemical Potency of this compound and BAY-771. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay with recombinant human BCAT1 and BCAT2.
| Compound | Cell Line | Cellular BCAA Measurement IC50 (nM) | Reference |
| This compound | U-87 MG (high BCAT1) | 358 | [4] |
| MDA-MB-231 (high BCAT2) | 874 | [4] | |
| BAY-771 | U-87 MG | 6,200 | [5] |
Table 2: Cellular Activity of this compound and BAY-771. The IC50 values were determined by measuring the accumulation of branched-chain amino acids (BCAAs) in the cell culture medium of the specified cell lines.
| Parameter | Value | Species | Reference |
| In Vitro ADME | |||
| Metabolic Stability (Human Liver Microsomes) | High | Human | [4] |
| Metabolic Stability (Rat Hepatocytes) | Moderate | Rat | [4] |
| Caco-2 Permeability | High (no efflux) | N/A | [4] |
| In Vivo Pharmacokinetics | |||
| Blood Clearance (CLblood) | Low | Rat | [4] |
| Volume of Distribution (Vss) | Moderate | Rat | [4] |
| Terminal Half-life (t1/2) | Intermediate | Rat | [4] |
| Oral Bioavailability (F%) | High | Rat | [4] |
| Oral Dosing in Mice | Up to 100 mg/kg once daily | Mouse | [6] |
Table 3: Summary of In Vitro ADME and In Vivo Pharmacokinetic Properties of this compound.
Experimental Protocols
Biochemical BCAT1/2 Inhibition Assay
This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against BCAT1 and BCAT2.[7] The assay measures the consumption of NADH, which is proportional to the transaminase activity.
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
Leucine Dehydrogenase (LeuDH)
-
α-Ketoisocaproate (α-KIC)
-
Leucine
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Ammonium Chloride (NH4Cl)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, α-KG, and NH4Cl.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the BCAT1 or BCAT2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the transamination reaction by adding Leucine to the wells.
-
Allow the transamination reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Add the coupling-enzyme mix containing LeuDH and NADH to the wells. This will initiate the conversion of the product of the first reaction (α-KIC) back to Leucine, with the concomitant oxidation of NADH to NAD+.
-
Monitor the decrease in NADH fluorescence or absorbance (at 340 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
References
- 1. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eubopen.org [eubopen.org]
- 6. bayer.com [bayer.com]
- 7. pubs.acs.org [pubs.acs.org]
Investigating the Role of BCAT Enzymes with Bay-069: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acid transaminases (BCATs) are pivotal enzymes in the catabolism of essential branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[1][2][3] There are two primary isoforms in mammals: the cytosolic BCAT1 (cBCAT) and the mitochondrial BCAT2 (mBCAT).[4][5] While BCAT2 is ubiquitously expressed, BCAT1 expression is more restricted, with notable activity in the brain and placenta.[5] Emerging evidence has implicated elevated BCAT1 expression in various cancers, including glioblastoma, breast cancer, and gastric cancer, where it contributes to tumor growth and progression by influencing signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin.[4][6][7] This has rendered BCAT enzymes attractive therapeutic targets.
Bay-069 is a potent, dual inhibitor of both BCAT1 and BCAT2, making it a valuable chemical probe for elucidating the roles of these enzymes in health and disease.[8][9] This technical guide provides a comprehensive overview of BCAT enzymes and the utility of this compound as an investigational tool, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their studies.
Quantitative Data for this compound
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
| BCAT1 | 31 | Biochemical | [8] |
| BCAT2 | 153 | Biochemical | [8] |
| Aspartate Transaminase (GOT1/2) | >50,000 | Biochemical | [10] |
Table 1: In vitro inhibitory potency of this compound against BCAT enzymes and related transaminases.
| Cell Line | Cellular IC₅₀ (nM) | Assay Type | Reference |
| U-87 MG (Glioblastoma) | 358 | BCAA Measurement | [11] |
| MDA-MB-231 (Breast Cancer) | 874 | BCAA Measurement | [11] |
Table 2: Cellular activity of this compound in cancer cell lines.
| Parameter | Value | Species | Dose | Route | Reference |
| Blood Clearance (CLblood) | 0.11 L/h/kg | Human (liver microsomes) | N/A | N/A | [8] |
| Blood Clearance (CLblood) | 1.8 L/h/kg | Rat (hepatocytes) | N/A | N/A | [8] |
| Bioavailability (F%) | High | Rat | 0.6 mg/kg | p.o. | [8] |
| Half-life (t1/2) | Intermediate | Rat | 0.3 mg/kg | i.v. | [8] |
Table 3: Pharmacokinetic properties of this compound.
Experimental Protocols
Protocol 1: Biochemical BCAT1 Inhibition Assay
This protocol describes a coupled-enzyme spectrophotometric assay to determine the IC₅₀ of this compound for BCAT1. The assay measures the decrease in NADH concentration, which is proportional to BCAT1 activity.
Materials:
-
Recombinant human BCAT1 enzyme
-
L-leucine
-
α-ketoglutarate (α-KG)
-
Leucine dehydrogenase (LeuDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 200 mM NaCl)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Mix Preparation: Prepare an assay mix containing L-leucine, α-KG, LeuDH, and NADH in the assay buffer.
-
Reaction Setup:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 178 µL of the assay mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of recombinant BCAT1 enzyme solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular BCAT Activity Assay (BCAA Measurement)
This protocol measures the effect of this compound on BCAT activity in cultured cells by quantifying the levels of branched-chain amino acids.
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCAA assay kit (colorimetric or mass spectrometry-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-72 hours. The final DMSO concentration should be kept below 0.5%.
-
Sample Collection:
-
After incubation, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
BCAA Quantification:
-
Determine the protein concentration of each lysate for normalization.
-
Measure the concentration of BCAAs (leucine, isoleucine, valine) in the cell lysates using a commercially available BCAA assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the BCAA levels to the total protein concentration for each sample.
-
Plot the change in BCAA levels against the logarithm of the this compound concentration to determine the cellular IC₅₀.
-
Signaling Pathways and Experimental Workflows
BCAT-Mediated Signaling in Cancer
BCAT enzymes, particularly BCAT1, play a significant role in cancer cell metabolism and signaling. By catalyzing the conversion of BCAAs to BCKAs and glutamate, BCAT1 influences several downstream pathways that promote cell proliferation, survival, and angiogenesis.[4][7]
Experimental Workflow for Investigating this compound
A systematic approach is crucial for characterizing the effects of a novel inhibitor like this compound. The following workflow outlines the key stages from initial biochemical characterization to cellular and in vivo validation.
Conclusion
BCAT enzymes represent a compelling target in oncology and other therapeutic areas. This compound is a powerful and selective chemical probe that facilitates the investigation of BCAT1 and BCAT2 function. The data and protocols presented in this guide are intended to provide researchers with the necessary tools to design and execute robust experiments aimed at further understanding the biological roles of BCAT enzymes and the therapeutic potential of their inhibition. The provided workflows offer a logical framework for a comprehensive investigation, from initial in vitro characterization to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. elkbiotech.com [elkbiotech.com]
- 7. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Impact of BAY-069 on Glioblastoma Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) is a highly aggressive and metabolically adaptive brain tumor, presenting significant therapeutic challenges. A key feature of GBM metabolism is the dysregulation of amino acid pathways, particularly the catabolism of branched-chain amino acids (BCAAs). BAY-069, a potent and selective dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2), has emerged as a critical chemical probe for investigating the role of BCAA metabolism in glioblastoma. This technical guide provides an in-depth analysis of this compound's impact on metabolic pathways in glioblastoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. Our review of the available literature indicates that while the primary effect of this compound on BCAA catabolism is well-documented, comprehensive quantitative data on its broader metabolic consequences, such as on glycolysis and mitochondrial respiration, are not yet publicly available. This guide, therefore, synthesizes the established knowledge and provides methodologies for the further investigation required to fully elucidate the metabolic impact of this compound in glioblastoma.
Introduction to this compound and its Target: BCAT in Glioblastoma
Glioblastoma is characterized by profound metabolic reprogramming to support its rapid proliferation and invasion.[1][2] One of the key metabolic enzymes implicated in glioblastoma pathogenesis is the cytosolic branched-chain amino acid transaminase 1 (BCAT1).[3][4] BCAT1 is overexpressed in many glioblastoma tumors, particularly those with wild-type isocitrate dehydrogenase (IDH), and its expression is correlated with a poor prognosis.[3][5]
BCAT1 catalyzes the reversible transamination of the essential BCAAs (leucine, isoleucine, and valine) to their respective branched-chain ketoacids (BCKAs), using α-ketoglutarate (α-KG) as an amino group acceptor to produce glutamate (B1630785).[3] This process is a critical node in cellular metabolism, linking amino acid catabolism with the tricarboxylic acid (TCA) cycle and nitrogen metabolism. In glioblastoma, the upregulation of BCAT1 is thought to contribute to tumorigenesis by depleting α-KG, a key metabolic intermediate and cofactor for numerous dioxygenases, and by increasing the production of glutamate, which can be used for anabolic processes or secreted to influence the tumor microenvironment.[4][6]
This compound is a novel, potent, and selective dual inhibitor of both the cytosolic BCAT1 and the mitochondrial BCAT2.[3] It serves as a valuable chemical probe to explore the functional consequences of BCAT inhibition in cancer cells.
Quantitative Data on this compound Inhibition and Selectivity
The following table summarizes the inhibitory activity of this compound against BCAT1 and BCAT2, as well as its selectivity against other enzymes.
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| BCAT1 | 26 | Biochemical Assay | [3] |
| BCAT2 | 92 | Biochemical Assay | [3] |
| BCAT1 (U-87 MG cells) | 4900 | Cellular BCAA Assay | [5] |
| GOT1 | >50,000 | Biochemical Assay | [3] |
| GOT2 | >50,000 | Biochemical Assay | [3] |
| Protease Panel (30) | >10,000 | Biochemical Assay | [3] |
| Kinase Panel (30) | >7,000 | Biochemical Assay | [3] |
Core Mechanism: Inhibition of BCAA Catabolism
The primary and direct impact of this compound on glioblastoma cells is the inhibition of BCAA catabolism. This has several downstream consequences on key metabolic pathways.
Signaling Pathway of BCAA Catabolism and its Inhibition by this compound
Caption: Inhibition of BCAT1 by this compound blocks BCAA catabolism.
Expected Impact on Metabolite Levels
Based on the mechanism of action, treatment of glioblastoma cells with this compound is expected to lead to:
-
Increased intracellular concentrations of BCAAs: Due to the blockage of their catabolism.
-
Decreased intracellular and extracellular concentrations of BCKAs: As their production is inhibited.[7]
-
Increased intracellular concentrations of α-ketoglutarate: As its consumption in the BCAT1-catalyzed reaction is prevented.
-
Decreased intracellular concentrations of glutamate: As its production from α-ketoglutarate is reduced.
While the qualitative effects are understood, specific quantitative data from metabolomics studies on this compound treated glioblastoma cells are not extensively available in the public domain.
Broader Metabolic Consequences of this compound Treatment
The inhibition of BCAA catabolism by this compound is anticipated to have wider repercussions on cellular metabolism, particularly on glycolysis and mitochondrial respiration. However, specific quantitative data from Seahorse assays (measuring Oxygen Consumption Rate - OCR, and Extracellular Acidification Rate - ECAR), glucose uptake, and lactate (B86563) production assays for this compound-treated glioblastoma cells are currently lacking in published literature. The following sections outline the expected impacts and provide general protocols for their investigation.
Impact on Glycolysis
The impact of this compound on glycolysis is not straightforward. By preserving the intracellular pool of α-ketoglutarate, which can fuel the TCA cycle, it is plausible that cells might exhibit a shift in their metabolic phenotype.
Hypothetical Workflow for Assessing Glycolytic Impact
Caption: Experimental workflow to assess this compound's effect on glycolysis.
Impact on Mitochondrial Respiration
The preservation of α-ketoglutarate by this compound could potentially enhance TCA cycle activity and, consequently, mitochondrial respiration.
Hypothetical Signaling Impact on Mitochondrial Respiration
Caption: Postulated effect of this compound on mitochondrial respiration.
Experimental Protocols
Detailed, validated protocols for assessing the metabolic effects of compounds like this compound are crucial for reproducible research. The following are generalized protocols that can be adapted for specific experimental needs.
BCAT Activity Assay
This assay measures the enzymatic activity of BCAT1 in cell lysates.
-
Cell Lysis: Lyse glioblastoma cells (e.g., U-87 MG) in cold lysis buffer (e.g., 50 mM HEPES, 1 mM EDTA, 0.7% sodium deoxycholate, 1% Nonidet P-40, 0.5 M lithium chloride, pH 7.6 with protease inhibitors).[8]
-
Reaction Mixture: Prepare a reaction mixture containing 5 mM leucine (B10760876), 5 mM α-KG, 5 mM ammonium (B1175870) sulfate, 0.05 mM NADH, 0.5 mM GTP, 1 mM DTT, and 1.9 U leucine dehydrogenase.[8]
-
Procedure:
-
Add cell lysate to the reaction mixture with and without varying concentrations of this compound.
-
Incubate at 37°C.
-
Monitor the decrease in NADH absorbance at 340 nm, which is proportional to BCAT activity.
-
Seahorse XF Metabolic Flux Analysis
The Seahorse XF Analyzer measures OCR and ECAR in real-time.
-
Cell Seeding: Seed glioblastoma cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[9]
-
Assay Preparation: One hour before the assay, replace the culture medium with XF assay medium and incubate in a non-CO2 incubator at 37°C.[9]
-
Mito Stress Test (for OCR):
-
Measure baseline OCR.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[1]
-
-
Glycolysis Stress Test (for ECAR):
-
Measure baseline ECAR.
-
Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Calculate glycolysis, glycolytic capacity, and glycolytic reserve.[2]
-
Metabolite Quantification
-
Sample Preparation: Treat glioblastoma cells with this compound for the desired time, then quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
Measurement of BCAAs and BCKAs:
-
Derivatize samples for analysis.
-
Use ultra-performance liquid chromatography (UPLC) coupled to fluorescence detection or mass spectrometry (LC-MS) to separate and quantify BCAAs and BCKAs.[7]
-
-
Measurement of Glutamate and α-Ketoglutarate:
-
Use a glutamate assay kit or LC-MS for quantification.[10]
-
For α-ketoglutarate, use a specific assay kit or LC-MS.
-
Conclusion and Future Directions
This compound is an indispensable tool for dissecting the role of BCAA metabolism in glioblastoma. Its primary effect—the inhibition of BCAA catabolism leading to altered levels of BCAAs, BCKAs, α-ketoglutarate, and glutamate—is well-established. However, a comprehensive understanding of its broader metabolic consequences remains incomplete due to the limited availability of public data on its effects on glycolysis and mitochondrial respiration.
Future research should focus on generating these crucial datasets. Specifically, detailed metabolomics analyses and Seahorse metabolic flux assays on a panel of glioblastoma cell lines and patient-derived models treated with this compound are warranted. Such studies will be instrumental in elucidating the full spectrum of metabolic vulnerabilities that can be exploited by targeting BCAA metabolism and will inform the development of novel therapeutic strategies for this devastating disease.
References
- 1. The Suitability of Glioblastoma Cell Lines as Models for Primary Glioblastoma Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming of Glioblastoma Cells during HCMV Infection Induces Secretome-Mediated Paracrine Effects in the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Targeting BCAT1 combined with α-ketoglutarate triggers metabolic synthetic lethality in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched‐chain ketoacids secreted by glioblastoma cells via MCT1 modulate macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of branched-chain aminotransferase 1 in driving glioblastoma cell proliferation and invasion varies with tumor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Quiescent Metabolic Phenotype of Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of Bay-069 for BCAT1 vs. BCAT2
This technical guide provides a comprehensive analysis of Bay-069, a potent chemical probe and dual inhibitor of branched-chain amino acid transaminases 1 (BCAT1) and 2 (BCAT2). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual diagrams to elucidate the compound's selectivity and mechanism of action.
Introduction to BCAT Enzymes and this compound
The branched-chain amino acid transaminases, BCAT1 (cytosolic) and BCAT2 (mitochondrial), are crucial enzymes that catalyze the initial, reversible step in the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2] This transamination reaction converts BCAAs and the co-substrate α-ketoglutarate (α-KG) into branched-chain keto acids (BCKAs) and glutamate.[2] While BCAT2 expression is widespread, BCAT1 is typically restricted to specific tissues, including the brain.[2] Notably, BCAT1 is overexpressed in various cancers, such as glioblastoma and breast cancer, making it a significant target for therapeutic development.[1][2]
This compound is a novel, potent, and cell-active inhibitor belonging to the (trifluoromethyl)pyrimidinedione class of compounds.[3][4] It was identified through high-throughput screening and optimized using structure-based design.[3] this compound, along with its inactive control compound BAY-771, has been donated to the Structural Genomics Consortium (SGC) as a chemical probe to facilitate open scientific research.[3][4]
Quantitative Selectivity Profile
This compound acts as a dual inhibitor, demonstrating potent activity against both BCAT1 and BCAT2. However, it exhibits a clear selectivity for the cytosolic BCAT1 isoform over the mitochondrial BCAT2 in biochemical assays. The compound's potency is significantly attenuated in the presence of serum albumin, which is an important consideration for cellular assay design.[5]
Table 1: In Vitro and Cellular Inhibition Data for this compound
| Target/Assay | Parameter | This compound Value (nM) | Negative Control (BAY-771) Value (µM) | Selectivity (BCAT2 IC50 / BCAT1 IC50) | Reference |
| Biochemical | BCAT1 IC50 | 27 - 31 | 6.5 | ~4.8-fold | [1][6][7] |
| BCAT2 IC50 | 130 - 153 | 10.8 | [1][6][7] | ||
| Cellular | U-87 MG (High BCAT1) | 358 | 6.2 | ~2.4-fold | [1][7] |
| MDA-MB-231 (High BCAT2) | 874 | >30 | [1][5] |
Note: IC50 values represent the mean of at least two independent determinations.[8]
Furthermore, this compound has been profiled against a broad panel of other enzymes and receptors, demonstrating high selectivity. It showed no significant activity (IC50 > 10 µM) against aspartate transaminases (GOT1/GOT2), a panel of 30 proteases, and 30 kinases.[1][2] A safety screen against 77 other targets also revealed no relevant off-target activity.[5]
Mechanism of Action and Binding Mode
X-ray crystallography studies have revealed that this compound binds within the substrate-binding site of BCAT1, directly in front of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.[5] The inhibitor's key interactions include:
-
The methyl-phenoxy moiety occupies the hydrophobic pocket typically reserved for the BCAA side chains.[5]
-
The chloro-naphthyl group extends into a canyon in the outer region of the substrate-binding site.[5]
-
The pyrimidine-dione ring forms multiple hydrogen bonds with the enzyme.[5]
This binding mode effectively blocks substrate access, inhibiting the enzyme's catalytic activity.
References
- 1. eubopen.org [eubopen.org]
- 2. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bayer.com [bayer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Bay-069: A Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bay-069, a potent small molecule inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), and its emerging relevance in the context of breast cancer research. This document outlines the core mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a novel, selective, and cell-permeable dual inhibitor of BCAT1 and BCAT2.[1][2] BCAT1, the cytosolic isoform, is frequently overexpressed in various malignancies, including breast cancer, where it plays a crucial role in tumor metabolism and growth.[3] Elevated BCAT1 expression has been linked to antiestrogen (B12405530) resistance and poorer patient outcomes, making it a compelling therapeutic target.[3] this compound serves as a critical chemical probe for elucidating the functional role of BCAT enzymes in cancer biology. A structurally related compound, BAY-771, which exhibits significantly weaker activity, is often utilized as a negative control in experimental settings.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| BCAT1 | 31 | U-87 MG (glioblastoma) | 358 | [1] |
| BCAT2 | 153 | MDA-MB-231 (breast cancer) | 874 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Administration | Dose (mg/kg) | CLblood (L/h/kg) | Vss (L/kg) | t1/2 (h) | F (%) | Reference |
| Rat (Wistar) | Intravenous | 0.3 | 0.64 | 0.25 | 1.6 | - | [1] |
| Rat (Wistar) | Oral | 0.6 | - | - | - | 89 | [1] |
| Mouse (NMRI nude) | Oral | 25 | - | - | - | - | [4] |
| Mouse (NMRI nude) | Oral | 50 | - | - | - | - | [4] |
| Mouse (NMRI nude) | Oral | 100 | - | - | - | - | [4] |
Core Signaling Pathways
BCAT1 is integrated into key signaling networks that drive breast cancer progression. Its inhibition by this compound is postulated to disrupt these pathways.
BCAT1 and the PI3K/Akt/mTOR Pathway
BCAT1 activity is closely linked to the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[3][5] Overexpression of BCAT1 can lead to the activation of mTOR, promoting mitochondrial biogenesis and function, which are essential for rapidly dividing cancer cells.[5]
BCAT1, c-Myc, and Antiestrogen Resistance
In certain breast cancer subtypes, BCAT1 expression is driven by the proto-oncogene c-Myc.[3] Furthermore, elevated BCAT1 levels have been observed in antiestrogen-resistant breast cancer cells, suggesting a role in circumventing hormone-targeted therapies.[3]
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This protocol describes a representative method for assessing the effect of this compound on the proliferation of MDA-MB-231 triple-negative breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
BAY-771 (negative control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and BAY-771 in DMSO.
-
Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value using non-linear regression analysis.
-
Conclusion
This compound represents a valuable tool for investigating the role of BCAA metabolism in breast cancer. Its ability to potently inhibit BCAT1 and BCAT2 allows for the detailed exploration of downstream signaling events and the assessment of this pathway as a potential therapeutic target. The data and protocols provided in this guide are intended to support further research into the utility of BCAT inhibition in breast cancer, particularly in subtypes that are resistant to current standard-of-care therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. Branched-chain amino acid transaminase 1 (BCAT1) promotes the growth of breast cancer cells through improving mTOR-mediated mitochondrial biogenesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Bay-069 in Elucidating Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bay-069, a potent and selective chemical probe for studying the role of branched-chain amino acid (BCAA) metabolism in various physiological and pathological states, particularly in the context of cancer. This compound is a dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), enzymes pivotal in the catabolism of essential BCAAs.[1][2][3][4][5][6] This document outlines the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a (trifluoromethyl)pyrimidinedione-based compound that acts as a potent inhibitor of both BCAT1 and BCAT2.[1][3][4][5] These enzymes catalyze the reversible transamination of the BCAAs—leucine (B10760876), isoleucine, and valine—to their respective branched-chain keto acids (BCKAs) and glutamate.[1][3][4][5] In many cancer types, this pathway is upregulated to support tumor growth and survival.[5] By inhibiting BCAT1 and BCAT2, this compound effectively blocks the initial step of BCAA catabolism, leading to an increase in intracellular BCAA levels.[6] This targeted inhibition allows researchers to probe the downstream effects of disrupted BCAA metabolism on cellular processes such as proliferation, signaling, and epigenetic regulation.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comprehensive overview of its biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: Biochemical Potency of this compound
| Target | IC₅₀ (nM) |
| BCAT1 | 31 |
| BCAT2 | 153 |
Data sourced from MedchemExpress and Cayman Chemical.[2][6]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| U-87 MG (glioblastoma) | BCAA Measurement | 358 |
| MDA-MB-231 (breast cancer) | BCAA Measurement | 874 |
| U-87 MG | Proliferation (72h) | >50,000 |
| MDA-MB-231 | Proliferation (72h) | >50,000 |
Data sourced from multiple sources.[2][8][9] Of note, the potent inhibition of BCAA metabolism does not directly translate to anti-proliferative activity in standard 2D cell culture, which may be attributed to the high plasma protein binding of the compound.[9]
Table 3: In Vivo Rat Pharmacokinetic Profile of this compound
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) |
| CLblood (L/h/kg) | 0.11 | - |
| Vss (L/kg) | Moderate | - |
| t₁/₂ (h) | Intermediate | - |
| F (%) | - | High |
Data sourced from MedchemExpress and Bayer.[2][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams have been generated using the DOT language.
Caption: BCAA Catabolism Pathway and the inhibitory action of this compound on BCAT1/2.
Caption: Experimental workflow for the identification and characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the available literature.
Biochemical BCAT1/2 Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of compounds against BCAT1 and BCAT2.
Principle: The assay utilizes a coupled enzyme reaction. BCAT catalyzes the conversion of a branched-chain amino acid (e.g., leucine) and α-ketoglutarate to the corresponding branched-chain keto acid (α-ketoisocaproate, α-KIC) and glutamate. The production of α-KIC is then measured in a coupled reaction where leucine dehydrogenase (LeuDH) reduces α-KIC back to leucine, a process that involves the oxidation of NADH to NAD+. The consumption of NADH is monitored by measuring the decrease in fluorescence or luminescence.[1]
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
Leucine
-
α-Ketoglutarate
-
Leucine Dehydrogenase (LeuDH)
-
NADH
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound and other test compounds
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the assay buffer, BCAT1 or BCAT2 enzyme, and the test compounds.
-
Initiate the first reaction by adding leucine and α-ketoglutarate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
To start the coupled reaction, add a solution containing LeuDH and NADH.
-
Incubate for a further period (e.g., 30 minutes).
-
Measure the NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or luminescence.
-
To counterscreen for inhibitors of the coupled enzyme system, a parallel assay is run where α-KIC is added directly, bypassing the BCAT-dependent step.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using a suitable curve-fitting software.
Cellular BCAA Measurement Assay
This protocol measures the ability of this compound to inhibit BCAT activity within a cellular context by quantifying the levels of branched-chain amino acids in the cell culture medium.[1]
Principle: Active BCAT enzymes in cells will consume BCAAs from the culture medium. Inhibition of BCAT by this compound will lead to a decrease in BCAA consumption, resulting in higher concentrations of BCAAs remaining in the medium.[1]
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system for amino acid analysis
Procedure:
-
Seed U-87 MG or MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Analyze the concentration of leucine, isoleucine, and valine in the supernatant using a validated LC-MS/MS method.
-
Normalize the BCAA concentrations to the total protein content or cell number in each well.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of BCAA consumption.
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cell lines.
Principle: The assay measures the number of viable cells after a defined period of treatment with this compound. A common method is to use a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., U-87 MG, MDA-MB-231)
-
Complete culture medium
-
This compound
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 70 nM to 50 µM) or vehicle control.[2]
-
Incubate the plates for 72 hours.[2]
-
Equilibrate the plates to room temperature.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and determine the IC₅₀ for cell proliferation.
Conclusion
This compound serves as a critical tool for investigating the metabolic reprogramming of branched-chain amino acids in cancer and other diseases. Its high potency and well-characterized profile enable detailed studies into the downstream consequences of BCAT inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of cellular metabolism. It is important to note the significant impact of serum proteins on the cellular activity of this compound, a factor that should be carefully considered in experimental design.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. bayer.com [bayer.com]
Methodological & Application
Bay-069 Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-069 is a potent and selective dual inhibitor of branched-chain amino acid transaminases, BCAT1 and BCAT2.[1][2] These enzymes play a crucial role in the metabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – which are essential amino acids for cell growth and proliferation.[3][4] BCAT1 is primarily cytosolic, while BCAT2 is located in the mitochondria.[5] Upregulation of BCAT1 has been observed in several cancers, making it a potential therapeutic target.[6] this compound serves as a valuable chemical probe to investigate the roles of BCAT1 and BCAT2 in cancer biology and other physiological processes.[5][7]
This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound inhibits the transamination of BCAAs, leading to an increase in their extracellular and intracellular concentrations. This inhibition disrupts the normal metabolic pathway that provides branched-chain α-keto acids (BCKAs) for downstream cellular processes and the synthesis of glutamate (B1630785) from α-ketoglutarate.[3][5]
Data Presentation
Biochemical and Cellular Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BCAT1 | 31 | Biochemical | [1][2] |
| BCAT2 | 153 | Biochemical | [1][2] |
| U-87 MG (human glioblastoma) | 358 | Cellular (BCAA increase) | [1] |
| MDA-MB-231 (human breast cancer) | 874 | Cellular (BCAA increase) | [1] |
Antiproliferative Activity of this compound (72h incubation)
| Cell Line | IC50 | Notes | Reference |
| U-87 MG | >50 µM | In cell culture medium with 10% FBS. | [8] |
| MDA-MB-231 | >50 µM | In cell culture medium with 10% FBS. | [8] |
| SEM | >50 µM | In cell culture medium with 10% FBS. | [8] |
| CAL 51 | 47.7 µM | In cell culture medium with 10% FBS. | [8] |
| HC33 | >50 µM | In cell culture medium with 10% FBS. | [8] |
| NCI-H2110 | >50 µM | In cell culture medium with 10% FBS. | [8] |
Note: The lack of significant antiproliferative activity in the presence of fetal bovine serum (FBS) is attributed to the high plasma protein binding of this compound.[5] It is recommended to perform cell-based assays in serum-free or low-serum conditions to accurately assess the cellular effects of this compound.[8]
Experimental Protocols
The following are detailed protocols for key experiments. It is crucial to note that these are general guidelines and should be optimized for your specific cell line and experimental conditions.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., U-87 MG, MDA-MB-231)
-
Complete culture medium (consider serum-free or low-serum conditions)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for BCAT1/2 Expression
This protocol is to determine the effect of this compound on the protein levels of BCAT1 and BCAT2.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BCAT1, BCAT2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Wash cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for assessing this compound-induced apoptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of branched-chain aminotransferase 1 in driving glioblastoma cell proliferation and invasion varies with tumor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bayer.com [bayer.com]
Application Notes and Protocols: Bay-069 for U-87 MG Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay-069, a potent inhibitor of branched-chain amino acid transaminases (BCAT1 and BCAT2), in studies involving the U-87 MG human glioblastoma cell line. Detailed protocols for assessing cell viability, apoptosis, and target engagement are provided, along with an overview of the relevant signaling pathways.
Introduction
This compound is a selective inhibitor of BCAT1 and BCAT2 with IC50 values of 31 nM and 153 nM, respectively.[1][2] In the context of glioblastoma, particularly in isocitrate dehydrogenase (IDH) wild-type tumors, BCAT1 is often overexpressed and plays a crucial role in tumor cell metabolism and proliferation. By inhibiting BCAT1, this compound disrupts the catabolism of branched-chain amino acids (BCAAs), leading to an increase in their extracellular levels and impacting downstream signaling pathways, including the c-Myc oncogenic pathway. These notes provide recommended concentrations and methodologies for investigating the effects of this compound on U-87 MG cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound with U-87 MG cells.
Table 1: this compound Potency and Efficacy in U-87 MG Cells
| Parameter | Value | Reference |
| IC50 (Cell Proliferation) | ~358 nM | [1][3] |
| Concentration Range | 70 nM - 50 µM | [1] |
| Incubation Time | 72 hours | [1] |
| Cellular Mechanistic IC50 (BCAA levels) | 358 nM | [3] |
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| Anti-BCAT1 | Cell Signaling Technology (#12822) | 1:1000 |
| Anti-c-Myc | Cell Signaling Technology (#5605) | 1:1000 |
| Anti-β-actin (Loading Control) | Sigma-Aldrich (#A5441) | 1:5000 |
| Anti-GAPDH (Loading Control) | Cell Signaling Technology (#5174) | 1:1000 |
Experimental Protocols
U-87 MG Cell Culture
U-87 MG cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For subculturing, cells should be harvested at 80-90% confluency using Trypsin-EDTA.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
U-87 MG cells
-
This compound
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed U-87 MG cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
U-87 MG cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed U-87 MG cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cellular Mechanistic Assay: BCAA Measurement in Cell Culture Medium
This assay quantifies the level of branched-chain amino acids in the cell culture supernatant, which is an indicator of BCAT1/2 inhibition.
Materials:
-
U-87 MG cells
-
This compound
-
Culture plates
-
Branched Chain Amino Acid Assay Kit (e.g., from Sigma-Aldrich, Promega, or Abcam)
-
Microplate reader
Procedure:
-
Seed U-87 MG cells and treat with this compound as for other assays.
-
After the desired incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the BCAA assay on the supernatant according to the manufacturer's protocol of the chosen kit. This typically involves a coupled enzyme reaction that results in a colorimetric or fluorescent product proportional to the BCAA concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the concentration of BCAAs by comparing the readings to a standard curve.
Western Blot Analysis of BCAT1 and c-Myc
This protocol details the detection of BCAT1 and c-Myc protein levels in U-87 MG cells following treatment with this compound.
a. Sample Preparation:
-
Seed U-87 MG cells in 6-well plates and treat with this compound.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BCAT1 and c-Myc (see Table 2 for recommended dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits BCAT1, disrupting BCAA metabolism and downstream c-Myc signaling.
Caption: Experimental workflow for evaluating this compound effects on U-87 MG cells.
References
Application Notes and Protocols for the Dissolution of Bay-069 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Bay-069, a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), for use in in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound is a valuable chemical probe for studying the role of BCAT enzymes in various physiological and pathological processes, particularly in cancer metabolism.[1][2] It inhibits BCAT1 and BCAT2 with IC50 values of 31 nM and 153 nM, respectively.[1][3]
Chemical Information
| Parameter | Value |
| Molecular Formula | C22H14ClF3N2O3 |
| Molecular Weight | 446.81 g/mol [3] |
| CAS Number | 2639638-66-5[1][4] |
Data Presentation: Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the solvent. It is recommended to use fresh, high-purity solvents for the preparation of stock solutions.
| Solvent | Solubility (Concentration) | Source | Notes |
| DMSO | ≥10 mg/mL | Cayman Chemical[4] | --- |
| 89 mg/mL (199.18 mM) | Selleck Chemicals[3] | Use of fresh DMSO is recommended as moisture can reduce solubility. | |
| Ethanol | ≥10 mg/mL | Cayman Chemical[4] | --- |
| 89 mg/mL | Selleck Chemicals[3] | --- | |
| Water | Insoluble | Selleck Chemicals[3] | --- |
| PBS (pH 6.5) with 1% DMSO | Determined via high-throughput screening | Journal of Medicinal Chemistry[2] | Aqueous solubility was assessed after 24 hours of shaking at room temperature. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.468 mg of this compound (Molecular Weight = 446.81).
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 446.81 g/mol x 1000 = 4.468 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.468 mg of this compound.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If precipitation or phase separation occurs, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution.[1]
-
-
Storage:
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of a working solution from the 10 mM DMSO stock solution for use in cell-based assays. It is important to note that high concentrations of DMSO can be toxic to cells; therefore, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes and micropipettes
Procedure:
-
Determine the final desired concentration of this compound in your assay.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.
-
Example: To prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution in cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Apply the working solution to your cells immediately after preparation for optimal results.[3]
Important Consideration for Cell-Based Assays:
-
This compound exhibits high plasma protein binding, which can significantly reduce its unbound concentration and apparent potency in the presence of serum albumin (e.g., fetal bovine serum, FBS).[2][4] Therefore, it is recommended to use serum-free or low-serum conditions for cellular assays to obtain more accurate results.[6] A negative control compound, BAY-771, is available and recommended for use in parallel to aid in the interpretation of experimental data.[2][6]
Mandatory Visualizations
Signaling Pathway of BCAT Inhibition
References
Bay-069: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and recommended storage conditions for the BCAT1/2 inhibitor, Bay-069. The included data and protocols are intended to ensure the integrity and proper handling of this compound in a research and development setting.
Compound Information
| Parameter | Details |
| IUPAC Name | 3-[4-chloro-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C₂₂H₁₄ClF₃N₂O₃ |
| Molecular Weight | 446.81 g/mol |
| Target | Branched-chain amino acid transaminase 1 (BCAT1) and 2 (BCAT2) |
Recommended Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available data.
Solid Compound
| Condition | Temperature | Duration | Notes |
| Short-term | 0 - 4 °C | Days to weeks | Keep dry and protected from light.[1] |
| Long-term | -20 °C | Months to years | Keep dry and protected from light.[1] |
| Shelf Life | -20 °C | ≥ 4 years | When stored properly.[2] |
| Shipping | Ambient | A few weeks | Stable during ordinary shipping.[1] |
Stock Solutions
| Solvent | Temperature | Duration | Recommendations |
| DMSO | -20 °C | Up to 3-6 months | Use of aliquots is recommended to avoid multiple freeze-thaw cycles. Limit to 1-2 freeze-thaw cycles. |
Signaling Pathway
This compound inhibits BCAT1 and BCAT2, which are key enzymes in the catabolism of branched-chain amino acids (BCAAs). In several cancers, elevated BCAT1 activity is linked to tumor growth and proliferation through various signaling pathways.
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound. These are generalized methods based on ICH guidelines and published stability-indicating assays for similar chemical scaffolds.
Experimental Workflow for Stability Testing
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve in 10 mL of HPLC-grade DMSO to obtain a 1 mg/mL stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store in amber vials at -20°C.
-
-
Working Solution (100 µg/mL):
-
Dilute 1 mL of the 1 mg/mL stock solution with 9 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
This working solution is to be used for forced degradation studies.
-
Forced Degradation Studies Protocol
For each condition, a control sample (working solution without the stressor, kept at ambient temperature and protected from light) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix 1 mL of the 100 µg/mL working solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase before injection.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the 100 µg/mL working solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the 100 µg/mL working solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place approximately 5 mg of solid this compound in a glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Allow to cool, then prepare a 20 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Dilute the exposed and control samples to approximately 20 µg/mL with the mobile phase.
-
Stability-Indicating HPLC-UV Method
This method is a starting point and may require optimization for baseline separation of all degradation products from the parent this compound peak.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV scan of this compound) |
| Injection Volume | 10 µL |
Analysis:
-
Inject the stressed and control samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the this compound peak in the presence of its degradants.
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental setups and instrumentation. It is the user's responsibility to validate these methods for their intended application. Always handle chemical compounds with appropriate personal protective equipment in a well-ventilated area.
References
Application Notes and Protocols for Combining Bay-069 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the combination of Bay-069, a potent and selective dual inhibitor of Branched-Chain Amino Acid Transaminase 1 and 2 (BCAT1/2)[1][2][3], with other cancer therapies. Due to the limited availability of direct preclinical or clinical data on this compound in combination regimens, this document outlines rationales for combination strategies based on its mechanism of action and provides detailed, adaptable protocols for preclinical evaluation.
Introduction to this compound
This compound is a (trifluoromethyl)pyrimidinedione-based compound that acts as a dual inhibitor of BCAT1 and BCAT2, enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) to their respective branched-chain alpha-keto acids (BCKAs)[1][3]. BCAT1 is frequently overexpressed in various cancers, including glioblastoma, breast cancer, and acute myeloid leukemia, where it contributes to tumor growth and metabolic reprogramming[4]. By inhibiting BCAT1/2, this compound disrupts BCAA metabolism, which can impact several cellular processes crucial for cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound as a single agent. This data is essential for designing initial combination experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| BCAT1 IC50 | 31 nM | Biochemical Assay | [2] |
| BCAT2 IC50 | 153 nM | Biochemical Assay | [2] |
| Cellular BCAA IC50 | 358 nM | U-87 MG (Glioblastoma) | [5] |
| Cellular BCAA IC50 | 874 nM | MDA-MB-231 (Breast Cancer) | |
| GOT1/GOT2 IC50 | > 50 µM | Biochemical Assay | |
| Kinase Panel (30 kinases) | > 7 µM (one hit at 2 µM) | Biochemical Assay | [5] |
| Protease Panel (30 proteases) | > 10 µM (one hit at 6 µM) | Biochemical Assay | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Oral Administration)
| Dose (mg/kg) | AUC0-tlast (h*mg/L) | Cmax,u (nM) | Cmax,u / IC50,u (U87MG) | Reference |
| 25 | 16 | 17 | 0.047 | [5] |
| 50 | 53 | 46 | 0.13 | [5] |
| 100 | 270 | 130 | 0.36 | [5] |
Rationale for Combination Therapies
The inhibition of BCAA metabolism by this compound presents several opportunities for synergistic interactions with other anticancer agents.
Combination with Chemotherapy
-
Rationale: Cancer cells often reprogram their metabolism to sustain rapid proliferation and resist the stress induced by chemotherapy. BCAT1 has been implicated in chemoresistance. By disrupting a key metabolic pathway, this compound may sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic agents.
-
Potential Agents: Temozolomide (for glioblastoma), Paclitaxel (for breast cancer), Cytarabine (for AML).
Combination with Targeted Therapy
-
Rationale: Targeted therapies often lead to the development of resistance through metabolic rewiring. For instance, inhibitors of the PI3K/AKT/mTOR pathway can be circumvented by alternative metabolic pathways. BCAT1 has been shown to activate the PI3K/AKT/mTOR pathway in gastric cancer[6]. Combining this compound with targeted agents could create a synthetic lethal interaction by blocking both a signaling pathway and a crucial metabolic escape route.
-
Potential Agents: PI3K inhibitors (e.g., Alpelisib), mTOR inhibitors (e.g., Everolimus), EGFR inhibitors (in relevant cancer types).
Combination with Immunotherapy
-
Rationale: The tumor microenvironment is often nutrient-depleted, which can impair the function of immune cells, such as T cells. Tumor cells can outcompete immune cells for essential nutrients like amino acids. By inhibiting BCAA catabolism in tumor cells, this compound could potentially increase the availability of BCAAs for infiltrating immune cells, thereby enhancing their anti-tumor activity.
-
Potential Agents: Immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another anticancer agent in vitro.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Dilution Matrix Preparation:
-
Prepare serial dilutions of this compound and the combination drug in complete medium. A common approach is a 7x7 matrix.
-
The concentration range should bracket the IC50 of each drug.
-
-
Drug Addition:
-
Remove the medium from the cell plates.
-
Add 100 µL of medium containing the appropriate concentrations of the drugs to each well in a checkerboard format.
-
Include wells with single-agent treatments at each concentration and vehicle controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination compared to the vehicle control.
-
Determine the nature of the interaction by calculating the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism). Software such as CompuSyn can be used for this analysis.
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest (e.g., U-87 MG)
-
Matrigel
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination drug alone
-
Group 4: this compound + Combination drug
-
-
-
Drug Administration:
-
Administer the drugs and vehicle according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). The dosing for this compound can be guided by the pharmacokinetic data in Table 2.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Study Endpoint and Tissue Collection:
-
Euthanize the mice when tumors in the control group reach a predetermined endpoint size or at the end of the study period.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition between the combination group and the single-agent and control groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting BCAT1-mediated BCAA catabolism.
Caption: Rationale for combining this compound with different classes of cancer therapies.
Caption: General workflow for an in vivo combination efficacy study.
References
- 1. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bloodcancerunited.org [bloodcancerunited.org]
- 5. bayer.com [bayer.com]
- 6. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
Application Notes and Protocols for Bay-069 Treatment in MDA-MB-231 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Bay-069, a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), on the MDA-MB-231 human breast cancer cell line. This document includes a summary of its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key experiments.
Introduction
This compound is a valuable chemical probe for studying the role of branched-chain amino acid (BCAA) metabolism in cancer.[1] MDA-MB-231, a triple-negative breast cancer cell line, is characterized by high expression of BCAT2, making it a relevant model for investigating the therapeutic potential of BCAT inhibition.[2] this compound inhibits BCAT1 and BCAT2 with IC50 values of 31 nM and 153 nM, respectively, in biochemical assays.[1] Its primary mechanism of action is the blockage of the transamination of BCAAs (leucine, isoleucine, and valine) to their respective branched-chain alpha-keto acids (BCKAs), leading to an accumulation of intracellular BCAAs.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound in the MDA-MB-231 cell line. It is important to note the discrepancy in the reported anti-proliferative effects, which may be dependent on the presence of serum in the culture medium.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Parameter | IC50 Value | Experimental Conditions | Reference |
| BCAA Level Increase | 874 nM | Measurement of BCAA upregulation. | [1] |
| Cell Proliferation Inhibition | 874 nM | 72-hour incubation. | [1] |
| Cell Proliferation Inhibition | >50 µM | 72-hour incubation in medium with 10% FBS. | [2] |
This discrepancy highlights the critical importance of experimental conditions, particularly the presence of serum components, which may interfere with the compound's activity. Researchers should carefully consider their assay conditions when investigating the anti-proliferative effects of this compound.
Signaling Pathway
This compound targets BCAT2, a key enzyme in BCAA catabolism. Inhibition of BCAT2 disrupts the conversion of BCAAs and α-ketoglutarate to BCKAs and glutamate. This leads to an increase in intracellular BCAA levels and a reduction in the downstream products. The subsequent impact on cancer cell metabolism can involve alterations in lipid synthesis and potential induction of ferroptosis, a form of iron-dependent cell death.
Experimental Protocols
The following are detailed protocols for the cultivation of MDA-MB-231 cells and the assessment of this compound's effects on cell viability, apoptosis, and cell cycle progression.
MDA-MB-231 Cell Culture
This protocol outlines the standard procedure for maintaining MDA-MB-231 cell cultures.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2 for DMEM, or no CO2 for L-15 medium)
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing the base medium (L-15 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Thaw a cryopreserved vial of MDA-MB-231 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Cell Passaging:
-
When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:2 to 1:4.[4]
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.[6]
-
Cell Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis (Annexin V/PI) Assay
This protocol details the detection of apoptosis in MDA-MB-231 cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension, including the supernatant, into a flow cytometry tube.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of MDA-MB-231 cells treated with this compound using PI staining and flow cytometry.
Materials:
-
MDA-MB-231 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ MDA-MB-231 cells per well in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bayer.com [bayer.com]
- 3. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 4. atcc.org [atcc.org]
- 5. The Molecular Targets and Anti-Invasive Effects of 2,6-bis-(4-hydroxyl-3methoxybenzylidine) cyclohexanone or BHMC in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for In Vivo Experimental Design Using Bay-069
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-069 is a potent and selective dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and 2 (BCAT2), with IC50 values of 31 nM and 153 nM, respectively[1][2]. These enzymes catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. This metabolic pathway is crucial for various cellular processes and has been implicated in the pathogenesis of several diseases, including cancer and diabetic retinopathy[3][4]. This compound serves as a valuable chemical probe for studying the roles of BCAT1 and BCAT2 in these conditions.
These application notes provide detailed protocols and data for designing in vivo experiments using this compound, with a focus on its application in a diabetic retinopathy mouse model, for which efficacy has been demonstrated. While the role of BCAT in cancer suggests this compound as a potential therapeutic agent, it is important to note that published studies have not demonstrated in vivo anti-tumor efficacy[4][5].
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | IC50 (nM) |
| BCAT1 (biochemical assay) | 31[1][2] |
| BCAT2 (biochemical assay) | 153[1][2] |
| U-87 MG (glioblastoma cells) | 358[6] |
| MDA-MB-231 (breast cancer cells) | 874[6] |
Table 2: In Vivo Pharmacokinetics of this compound in Male Wistar Rats
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) |
| CLblood (L/h/kg) | 0.11[1] | - |
| Vss (L/kg) | Moderate[5][6] | - |
| t1/2 (h) | Intermediate[1][5][6] | Intermediate |
| Oral Bioavailability (F%) | - | High[5][6] |
Table 3: In Vivo Pharmacokinetics of this compound in Female NMRI Nude Mice (Oral Administration)
| Dose (mg/kg) | Cmax,u (nM) | AUC0-tlast,u (h*mg/L) |
| 25 | 17 | 0.022 |
| 50 | 46 | 0.074 |
| 100 | 130 | 0.38 |
Data adapted from Bayer's dual BCAT1/2 chemical probe datasheet for this compound.[6]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of BCAT1 and BCAT2, which disrupts the catabolism of BCAAs. This has significant downstream effects on cellular signaling and metabolism.
Caption: BCAA Metabolism and Downstream Signaling Pathways Modulated by this compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol is designed to assess the pharmacokinetic profile of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Female NMRI nude mice (6-8 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, collection tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation: Prepare a fresh solution of this compound in the vehicle on the day of the experiment. Sonication may be used to aid dissolution[1].
-
Dosing:
-
Divide mice into dose groups (e.g., 25, 50, and 100 mg/kg)[6].
-
Administer a single oral dose of the this compound formulation via gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
-
Caption: Workflow for an In Vivo Pharmacokinetic Study of this compound in Mice.
Protocol 2: Evaluation of this compound in a Mouse Model of Diabetic Retinopathy
This protocol describes the use of this compound in a db/db mouse model of diabetic retinopathy to assess its effect on retinal inflammation and vascular leakage.
Materials:
-
This compound
-
Vehicle for intravitreal injection (e.g., sterile PBS)
-
db/db mice (a model of type 2 diabetes)
-
Wild-type control mice (e.g., C57BL/6J)
-
Anesthesia for small animals
-
Microsyringe for intravitreal injections
-
Fluorescein (B123965) angiography equipment
-
Reagents for immunohistochemistry and RT-qPCR
Procedure:
-
Animal Model:
-
Use db/db mice, which develop characteristics of diabetic retinopathy. Age-matched wild-type mice serve as controls.
-
-
Intravitreal Injection:
-
Anesthetize the mice.
-
In one eye of each db/db mouse, perform an intravitreal injection of this compound solution. The contralateral eye can be injected with the vehicle to serve as a control[2].
-
The exact dose and volume for intravitreal injection should be optimized, but a previous study provides a starting point[2].
-
-
Assessment of Efficacy:
-
Retinal Vascular Leakage: Perform fluorescein angiography at a defined time point after treatment to assess vascular leakage. A reduction in leakage in the this compound-treated eye compared to the control eye indicates efficacy[2].
-
Inflammatory Markers:
-
At the end of the study, euthanize the mice and dissect the retinas.
-
Perform RT-qPCR to measure the mRNA expression of inflammatory genes such as Gfap and Il6. A decrease in their expression in the treated group is a positive outcome[2].
-
Conduct immunohistochemistry on retinal sections to visualize and quantify the expression of inflammatory proteins.
-
-
Caption: Experimental Workflow for Evaluating this compound in a Diabetic Retinopathy Model.
Conclusion
This compound is a well-characterized BCAT1/2 inhibitor with a favorable pharmacokinetic profile, making it a suitable tool for in vivo studies. While its application in oncology is still under investigation due to a lack of demonstrated anti-proliferative effects in vivo, it has shown promising efficacy in a preclinical model of diabetic retinopathy. The protocols and data provided herein offer a comprehensive guide for researchers to design and execute robust in vivo experiments to further explore the therapeutic potential of targeting BCAA metabolism with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
Application Notes and Protocols: Measuring BCAT Activity after Bay-069 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for measuring the activity of Branched-Chain Aminotransferase (BCAT) following treatment with Bay-069, a potent dual inhibitor of BCAT1 and BCAT2. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in cancer research and drug development.
This compound is a valuable chemical probe for studying the role of BCAT enzymes in various physiological and pathological processes.[1][2][3] Accurate measurement of BCAT activity is crucial for understanding the compound's mechanism of action and its potential therapeutic effects.
Introduction to BCAT and this compound
Branched-chain aminotransferases (BCATs) are key enzymes in the catabolism of essential branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[2][3] They catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) and glutamate.[3][4] There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2.[5] Elevated BCAT activity has been implicated in several types of cancer, making it an attractive target for therapeutic intervention.[2][3]
This compound is a potent and selective dual inhibitor of both BCAT1 and BCAT2.[1][6] It serves as a chemical probe to investigate the biological functions of these enzymes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its inhibitory potency and cellular activity.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) |
| BCAT1 | 31[1][6][7] |
| BCAT2 | 153[1][6][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| U-87 MG (human glioblastoma) | BCAA Measurement | 358[1][8] |
| MDA-MB-231 (human breast cancer) | BCAA Measurement | 874[1][8] |
| U-87 (cell proliferation) | Cell Proliferation | 358[1] |
| MDA-MB-231 (cell proliferation) | Cell Proliferation | 874[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCAT signaling pathway and a typical experimental workflow for measuring BCAT activity.
Caption: BCAT signaling pathway in the cytosol and mitochondrion.
Caption: Experimental workflow for the spectrophotometric BCAT activity assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for BCAT Activity
This protocol describes a coupled-enzyme assay to measure BCAT activity by monitoring the consumption of NADH, which results in a decrease in absorbance at 340 nm.[9]
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
This compound
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Leucine Dehydrogenase (LeuDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Ammonium chloride (NH4Cl)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of L-leucine, α-KG, NADH, and NH4Cl in the phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in assay buffer to desired concentrations.
-
-
Assay Reaction Mixture (per well):
-
Potassium phosphate buffer (to final volume of 200 µL)
-
L-Leucine (final concentration: 10 mM)
-
α-Ketoglutarate (final concentration: 1 mM)
-
NADH (final concentration: 0.2 mM)
-
NH4Cl (final concentration: 50 mM)
-
Leucine Dehydrogenase (final concentration: 1 U/mL)
-
BCAT1 or BCAT2 enzyme (concentration to be optimized for linear reaction rate)
-
This compound or vehicle (DMSO) at various concentrations.
-
-
Assay Protocol:
-
Add 180 µL of the assay reaction mixture (without α-KG) to each well of a 96-well plate.
-
Add 10 µL of diluted this compound or vehicle control to the respective wells.
-
Add 10 µL of BCAT enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of α-KG solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Assay for BCAT Activity (BCAA Measurement)
This protocol measures the effect of this compound on BCAT activity in a cellular context by quantifying the levels of branched-chain amino acids in the cell culture medium.[2]
Materials:
-
Cancer cell lines (e.g., U-87 MG, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents and instrumentation for quantifying amino acids (e.g., HPLC or a commercially available BCAA assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for a specified period (e.g., 24-72 hours).[1]
-
-
Sample Collection:
-
After incubation, collect the cell culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells and debris.
-
Store the supernatant at -80°C until analysis.
-
Lyse the cells in the wells to determine the total protein concentration for normalization.
-
-
BCAA Quantification:
-
Quantify the concentration of leucine, isoleucine, and valine in the collected medium samples using a suitable method (e.g., HPLC-MS or a colorimetric/fluorometric BCAA assay kit).[10]
-
Follow the manufacturer's instructions if using a commercial kit.
-
-
Data Analysis:
-
Normalize the BCAA concentrations to the total protein content of the corresponding cell lysate.
-
Calculate the change in BCAA levels in the medium of this compound-treated cells compared to the vehicle-treated control. An increase in BCAA levels indicates inhibition of BCAT activity.
-
Plot the change in BCAA levels against the logarithm of the this compound concentration to determine the cellular IC50 value.
-
Conclusion
These protocols provide robust and reproducible methods for assessing the inhibitory effect of this compound on BCAT activity in both biochemical and cellular settings. The provided quantitative data and visual aids will assist researchers in designing and interpreting their experiments effectively. Careful execution of these protocols will yield valuable insights into the role of BCAT in disease and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-Chain Amino Acid Transaminase (BCAT) Activity Assay Kit - Profacgen [profacgen.com]
- 5. Metabolon Formation Regulates Branched-Chain Amino Acid Oxidation and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. eubopen.org [eubopen.org]
- 9. researchgate.net [researchgate.net]
- 10. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay-069 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bay-069, a potent dual inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2), in mouse xenograft models. While this compound has shown excellent biochemical potency and a favorable in vivo pharmacokinetic profile, it is important to note that it has not demonstrated significant single-agent anti-proliferative activity in various cancer cell lines. Therefore, the following protocols are designed to assess the in vivo target engagement and pharmacodynamic effects of this compound in a tumor setting, which is a critical step in the evaluation of any targeted therapy.
Introduction
This compound is a selective inhibitor of BCAT1 and BCAT2 with IC50 values of 31 nM and 153 nM, respectively.[1][2] BCAT enzymes play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for tumor growth and proliferation.[3] By inhibiting BCAT1/2, this compound is expected to modulate BCAA metabolism within the tumor microenvironment. These protocols detail the use of this compound in mouse xenograft models to verify its biological activity in vivo.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| BCAT1 IC50 | 31 nM | - | [1] |
| BCAT2 IC50 | 153 nM | - | [1] |
| U-87 MG Cell Proliferation IC50 | 358 nM | U-87 MG (Glioblastoma) | [1] |
| MDA-MB-231 Cell Proliferation IC50 | 874 nM | MDA-MB-231 (Breast Cancer) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Species | Dose & Route | Key Findings | Reference |
| Rat | 0.3 mg/kg IV | Low blood clearance, moderate volume of distribution, intermediate half-life. | [1] |
| Rat | 0.6 mg/kg PO | High oral bioavailability. | [1] |
| Mouse | 25, 50, 100 mg/kg PO | Overproportional increase in plasma levels with increasing dose. | [2][4] |
Signaling Pathway
This compound inhibits BCAT1 and BCAT2, which are key enzymes in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. This inhibition leads to a decrease in the production of branched-chain alpha-keto acids (BCKAs) and glutamate, thereby impacting downstream metabolic pathways that are often dysregulated in cancer.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using a suitable cancer cell line (e.g., U-87 MG glioblastoma or MDA-MB-231 breast cancer cells).
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Appropriate cell culture medium (e.g., MEM for U-87 MG, DMEM for MDA-MB-231)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® (Corning)
-
6-8 week old female athymic nude mice (e.g., NU/NU)
-
Sterile syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture U-87 MG or MDA-MB-231 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane (B1672236).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Dosing and Administration
This protocol outlines the preparation and administration of this compound to the established mouse xenograft models. A dose of 100 mg/kg via oral gavage is suggested based on prior pharmacokinetic studies in mice.[4]
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution by sequentially adding and mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Calculate the required amount of this compound based on the number of mice and the 100 mg/kg dose.
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration. Ensure complete dissolution; gentle warming or sonication may be used if necessary. Prepare fresh daily.
-
-
Administration:
-
Administer this compound to the treatment group via oral gavage at a volume of 10 µL/g of body weight once daily.
-
Administer an equal volume of the vehicle solution to the control group.
-
Continue treatment for a predetermined period (e.g., 14-21 days) to assess pharmacodynamic effects.
-
Assessment of In Vivo Target Engagement
This protocol describes the collection of tumor tissue and plasma to analyze the pharmacodynamic effects of this compound.
Materials:
-
Anesthetic (e.g., isoflurane or CO2)
-
Surgical tools for tissue collection
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
-
LC-MS/MS equipment for BCAA analysis
Procedure:
-
At the end of the treatment period (or at specific time points post-dose), euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Excise the tumors, weigh them, and immediately snap-freeze a portion in liquid nitrogen for metabolomic and biochemical analysis. Store at -80°C.
-
Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemical analysis.
-
Pharmacodynamic Analysis:
-
BCAA Levels: Measure the concentrations of leucine, isoleucine, and valine in plasma and tumor tissue lysates using LC-MS/MS to confirm that this compound is inhibiting BCAT1/2 activity. An increase in BCAA levels in the tumor would indicate target engagement.
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) to assess any potential, albeit not guaranteed, anti-proliferative effects.
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for a pharmacodynamic study of this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound in vivo study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
Application Note: Western Blot Protocol for Confirmation of BCAT1/2 Knockdown and Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol to assess the protein expression levels of Branched-Chain Amino Acid Transaminase 1 (BCAT1) and 2 (BCAT2) via Western blot. The protocol details methods for reducing protein expression using siRNA-mediated knockdown and for inhibiting enzymatic activity using Bay-069, a potent dual BCAT1/2 inhibitor.[1][2][3] These procedures are critical for validating target engagement in studies related to cancer metabolism and other diseases where BCAT1/2 are implicated.[4][5][6][7]
Introduction to BCAT1/2 Signaling
Branched-chain amino acid transaminases (BCATs) are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[7] This transamination reaction converts BCAAs and α-ketoglutarate into branched-chain α-keto acids (BCKAs) and glutamate. There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2.[7] Dysregulation of BCAA metabolism is linked to various cancers, where it can fuel tumor growth by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway.[6][7][8] Consequently, both the expression and activity of BCAT enzymes are significant targets for therapeutic intervention.
This protocol distinguishes between two common methods of targeting these enzymes:
-
siRNA Knockdown: Reduces the synthesis of BCAT1/2 proteins by degrading their corresponding mRNA. This is a method to validate the role of protein presence.[9][10][11][12]
-
Pharmacological Inhibition: Utilizes small molecules like this compound to block the enzymatic activity of existing BCAT1/2 proteins without changing their expression levels.[1][2][13][14]
Caption: BCAT1/2 role in BCAA catabolism and mTOR signaling.
Experimental Methodologies
The following sections provide a step-by-step guide for cell treatment, protein extraction, and Western blot analysis to quantify BCAT1 and BCAT2 protein levels.
Caption: Workflow for Western blot analysis of BCAT1/2.
Part 1: Cell Culture and Treatment Protocol
This protocol outlines the steps for preparing cell cultures for either siRNA-mediated knockdown or pharmacological inhibition.
Materials:
-
Mammalian cell line with known BCAT1/2 expression (e.g., U-87 MG, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BCAT1 and BCAT2 specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
This compound inhibitor; DMSO for stock solution
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before treatment, seed cells in 6-well plates with antibiotic-free complete medium to achieve 60-80% confluency at the time of transfection.[9][15]
-
Prepare Treatment Groups:
-
Control: Cells treated with vehicle (e.g., DMSO or transfection reagent only).
-
Scrambled siRNA Control: Cells transfected with a non-targeting siRNA to control for off-target effects of the transfection process.[16]
-
BCAT1/2 siRNA Knockdown: Cells transfected with siRNAs targeting BCAT1 and/or BCAT2.
-
This compound Inhibition: Cells treated with this compound to inhibit enzyme function.
-
-
siRNA Transfection (for knockdown groups): [9][15] a. For each well, dilute 20-50 nM of siRNA duplex (BCAT1, BCAT2, or scrambled) in reduced-serum medium. b. In a separate tube, dilute the lipid-based transfection reagent according to the manufacturer's protocol in the same medium. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation. d. Add the siRNA-lipid complexes to the corresponding wells. e. Incubate cells for 48-72 hours to ensure target mRNA degradation and protein level reduction.[9]
-
This compound Treatment (for inhibition group): a. Prepare a stock solution of this compound in DMSO. b. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 300-900 nM, based on cell line sensitivity).[3][13] c. Replace the medium in the designated wells with the this compound containing medium. d. Incubate for a specified time (e.g., 24 hours).
Part 2: Western Blot Protocol
This protocol covers protein extraction, quantification, separation, and immunodetection.[11][17][18]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-BCAT1, Rabbit anti-BCAT2, Mouse anti-GAPDH or β-actin (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation & SDS-PAGE: a. Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane into an SDS-PAGE gel, including a molecular weight marker. c. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18] b. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Immunodetection: a. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11] b. Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BCAT1, anti-BCAT2, and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Signal Detection: a. Apply ECL substrate to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
The effectiveness of the knockdown is determined by quantifying the band intensity of BCAT1 and BCAT2 relative to the loading control using densitometry software. The results from the this compound treatment are expected to show no change in BCAT1/2 protein levels, confirming its role as an inhibitor, not a knockdown agent.
Table 1: Hypothetical Densitometry Analysis of BCAT1/2 Protein Expression
| Treatment Group | Target Protein | Normalized Band Intensity (Arbitrary Units) | % Knockdown vs. Scrambled siRNA |
| Vehicle Control | BCAT1 | 1.02 | N/A |
| BCAT2 | 0.98 | N/A | |
| Scrambled siRNA | BCAT1 | 1.00 | 0% |
| BCAT2 | 1.00 | 0% | |
| BCAT1 siRNA | BCAT1 | 0.15 | 85% |
| BCAT2 | 0.95 | 5% | |
| BCAT2 siRNA | BCAT1 | 0.97 | 3% |
| BCAT2 | 0.21 | 79% | |
| This compound | BCAT1 | 1.05 | -5% (No Knockdown) |
| BCAT2 | 1.01 | -1% (No Knockdown) |
Note: Data are for illustrative purposes only. Values represent the mean band intensity normalized to the loading control (e.g., GAPDH) and then to the scrambled siRNA control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. MULTIFACETED ROLE OF BRANCHED-CHAIN AMINO ACID METABOLISM IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCAT1 decreases the sensitivity of cancer cells to cisplatin by regulating mTOR-mediated autophagy via branched-chain a… [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. BCAT1 knockdown-mediated suppression of melanoma cell proliferation and migration is associated with reduced oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. BCATc modulates crosstalk between the PI3K/Akt and the Ras/ERK pathway regulating proliferation in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bayer.com [bayer.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. youtube.com [youtube.com]
- 18. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Bay-069 not showing expected effect in cell proliferation assay
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of expected efficacy with Bay-069 in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and BCAT2.[1][2][3][4] These enzymes are responsible for the initial step in the catabolism of essential branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3][5] By inhibiting BCAT1/2, this compound is expected to disrupt BCAA metabolism, which can be crucial for the growth of certain cancer cells.
Q2: I'm not seeing an anti-proliferative effect with this compound in my cell line. Is this expected?
It is a documented observation that this compound may not exhibit significant anti-proliferative effects in various cancer cell lines, even at high concentrations, when assays are conducted in the presence of fetal bovine serum (FBS) or serum albumin.[6][7] This is a critical consideration for experimental design.
Q3: Why might this compound be inactive in my cell proliferation assay?
The primary reason for the lack of anti-proliferative activity in serum-containing media is the high plasma protein binding of this compound.[2][5][7] The compound can be sequestered by albumin and other proteins in the serum, reducing the effective concentration available to the cells.
Q4: How can I confirm that this compound is active in my cells?
Instead of a proliferation assay, a target engagement assay is recommended to confirm the cellular activity of this compound. A suitable method is to measure the levels of branched-chain amino acids (BCAAs) in the cell culture medium or cell lysate.[5][7] Inhibition of BCAT1/2 by this compound should lead to an increase in BCAA levels.[2]
Q5: Is there a negative control I can use for my experiments with this compound?
Yes, BAY-771 is the recommended negative control for this compound.[4][5] It is structurally similar but has significantly lower inhibitory activity against BCAT1 and BCAT2.
Troubleshooting Guide
If you are not observing the expected effect of this compound in your cell proliferation assay, consider the following troubleshooting steps:
Issue 1: No Inhibition of Cell Proliferation
| Potential Cause | Recommended Solution |
| High Serum Protein Binding | Reduce or eliminate serum from your cell culture medium during the treatment period. If serum is necessary for cell viability, consider a dose-response experiment in serum-free or low-serum conditions. Be aware that this may affect cell health and proliferation rates independently of the inhibitor. |
| Incorrect Assay for Mechanism | Switch from a cell proliferation assay to a more direct measure of target engagement, such as quantifying BCAA levels in your cells or medium.[5][7] |
| Cell Line Insensitivity | The chosen cell line may not be dependent on the BCAT1/2 pathway for proliferation. Verify the expression of BCAT1 and BCAT2 in your cell line using methods like Western Blot or RT-qPCR.[6] |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. However, be mindful that even at high concentrations, the anti-proliferative effect may be minimal in the presence of serum.[6] |
Issue 2: Inconsistent or Unreliable Results
| Potential Cause | Recommended Solution |
| Compound Stability and Storage | Ensure this compound is stored correctly, typically at -20°C or -80°C in a desiccated environment. Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.[5] |
| Experimental Variability | To minimize variability, ensure even cell seeding, mitigate edge effects by not using the outer wells of the microplate for experimental samples, and calibrate pipettes regularly.[8] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically <0.5%).[9] |
Experimental Protocols
General Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium (ideally with reduced or no serum). Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 5. eubopen.org [eubopen.org]
- 6. bayer.com [bayer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Overcoming Bay-069 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the insolubility of Bay-069 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] For optimal results and to avoid solubility issues arising from moisture absorption by DMSO, it is crucial to use fresh, high-quality DMSO.[2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. A study determined the aqueous solubility of this compound in PBS buffer at pH 6.5 containing 1% DMSO to be 140 mg/L.[3][4] To achieve higher concentrations in aqueous-based media for experiments, a co-solvent system is necessary.
Q3: Why is the cellular activity of this compound significantly lower in the presence of serum?
A3: this compound exhibits high plasma protein binding.[4][5] This binding to serum albumins, such as fetal bovine serum (FBS) often used in cell culture media, significantly reduces the free concentration of this compound available to interact with its target enzymes, BCAT1 and BCAT2. This results in a substantial loss of potency in cellular assays conducted in the presence of serum.[4][6] It is therefore recommended to conduct cell-based assays in serum-free media or to account for the impact of serum protein binding when interpreting results.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2).[1][2][6] These enzymes are responsible for the initial step in the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[5] By inhibiting BCAT1 and BCAT2, this compound blocks the conversion of BCAAs to their respective branched-chain keto acids.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous media. | This compound has low solubility in aqueous solutions. The final concentration of the compound in the aqueous medium may be above its solubility limit. | - Increase the percentage of co-solvents such as PEG300 and Tween-80 in the final solution. - Gently warm the solution and/or use sonication to aid dissolution.[1] - Prepare a more diluted stock solution in DMSO before further dilution in the aqueous medium. |
| Inconsistent results in cell-based assays. | - Precipitation of this compound in the culture medium. - High plasma protein binding affecting the available concentration of the inhibitor. - Degradation of the compound due to improper storage. | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Perform assays in serum-free or low-serum conditions. If serum is necessary, consider the impact on the effective concentration. - Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1][5] |
| Low or no activity observed in in vivo studies. | - Poor bioavailability due to precipitation at the injection site or in the gastrointestinal tract. - Inadequate formulation for in vivo administration. | - Utilize a well-tested in vivo formulation. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for oral administration is 10% DMSO in 90% corn oil.[1] - Ensure the final solution is clear before administration. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/System | Solubility | Reference |
| DMSO | ≥ 10 mg/mL | [6] |
| Ethanol | ≥ 10 mg/mL | [6] |
| PBS (pH 6.5) with 1% DMSO | 140 mg/L | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Table 2: In Vitro and Cellular Potency of this compound
| Target/Cell Line | IC50 | Notes | Reference |
| BCAT1 (biochemical assay) | 31 nM | [1][2][6] | |
| BCAT2 (biochemical assay) | 153 nM | [1][2][6] | |
| U-87 MG cells (glioblastoma) | 358 nM | Cellular mechanistic assay | [5][6] |
| MDA-MB-231 cells (breast cancer) | 874 nM | Cellular mechanistic assay | [5][6] |
| U-87 MG and MDA-MB-231 cells in the presence of human or bovine serum albumin | > 50 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C.[1]
Protocol 2: Formulation of this compound for In Vivo (Parenteral) Administration
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Add saline (45% of the final volume) to reach the final desired volume and concentration. Mix well.
-
The final solution should be clear. If any precipitation is observed, gentle warming and vortexing may be used.
Protocol 3: Formulation of this compound for In Vivo (Oral) Administration
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil (90% of the final volume) and mix thoroughly until a clear solution is obtained.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of BCAT1/2 by this compound.
References
Technical Support Center: Interpreting Unexpected Results from Bay-069 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the BCAT1/2 inhibitor, Bay-069.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and branched-chain amino acid transaminase 2 (BCAT2).[1][2] These enzymes are crucial for the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine.[1] By inhibiting BCAT1/2, this compound is designed to block this metabolic pathway, which is known to be important in various cancer types.[3][4]
Q2: I'm seeing a significant difference between this compound's potency in my biochemical assay versus my cell-based assay. Is this normal?
Yes, it is a known characteristic of this compound to show substantially weaker activity in cellular assays compared to its high potency in biochemical (enzymatic) assays.[5][6] For instance, while biochemical IC50 values are in the nanomolar range, cellular IC50 values are notably higher.[1][7] This discrepancy is a common challenge and is addressed in the troubleshooting section.
Q3: Why doesn't this compound show an anti-proliferative effect in my cancer cell line experiments?
This is another frequently observed result. Despite effectively increasing BCAA levels in cancer cell lines (confirming target engagement), this compound often fails to inhibit cell proliferation in standard 2D and 3D cell culture models.[7][8][9] This lack of translation from cellular mechanistic activity to an anti-proliferative response is thought to be due to several factors, including the high plasma protein binding of the compound and the complex role of BCAA metabolism in different tumor environments.[5][7][9]
Q4: What is the recommended use for this compound?
This compound is primarily utilized as a chemical probe to study the roles of BCAT1 and BCAT2 in biological systems.[2][4] Its high potency and selectivity make it a valuable tool for in vitro and in vivo proof-of-concept studies to understand the effects of BCAT1/2 inhibition.[6][9] A structurally similar but inactive compound, BAY-771, is available as a negative control.[1]
Troubleshooting Guide
Q1: My this compound activity is much lower than expected in my cell-based assay containing serum (FBS). What's the cause?
Answer: The most likely cause is the high plasma protein binding of this compound.[1][5] The compound binds strongly to serum albumin (like that found in Fetal Bovine Serum), which reduces the concentration of free, active compound available to enter the cells and inhibit BCAT1/2.[5][7]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a low-serum or serum-free medium.
-
Use Serum-Free Conditions: For short-term experiments, consider conducting the assay in a serum-free medium to maximize the unbound concentration of this compound.
-
Calculate Unbound Concentration: If serum is necessary, be aware that the effective concentration is only the unbound fraction. This may require using higher total concentrations of this compound to achieve the desired biological effect.
-
Negative Control: Always use the negative control compound, BAY-771, to confirm that the observed effects are due to specific BCAT inhibition and not off-target or compound-specific artifacts.[1]
-
Q2: I am not observing any effect on cell proliferation. How can I confirm the inhibitor is working in my cells?
Answer: Since this compound often does not produce an anti-proliferative effect, a different readout is needed to confirm its activity within the cell.[7] The recommended method is to measure the levels of branched-chain amino acids (BCAAs) in the cell culture medium.
-
Confirmation Assay:
-
Culture your cells (e.g., U-87 MG or MDA-MB-231) in the presence of varying concentrations of this compound.[1]
-
After a suitable incubation period, collect the cell culture medium.
-
Measure the concentration of leucine (or other BCAAs) in the medium.
-
Successful inhibition of BCAT1/2 will prevent the cells from consuming BCAAs, leading to an increased concentration of BCAAs in the medium compared to the vehicle control.[5][7] This confirms on-target cellular activity.[7]
-
Q3: I'm planning an in vivo experiment. What dose should I use and what should I expect?
Answer: this compound has a favorable pharmacokinetic profile in rats, with high oral bioavailability.[2] However, due to high plasma protein binding, achieving unbound plasma concentrations that exceed the cellular IC50 can be challenging.
-
Experimental Design Considerations:
-
High Doses Required: In vivo studies in mice have used oral doses up to 100 mg/kg. At this dose, the unbound plasma concentrations reached, but did not exceed, the cellular IC50 values.[7] Therefore, high concentrations may be necessary for in vivo efficacy.[1]
-
Pharmacokinetic Profile: this compound exhibits low blood clearance and a moderate volume of distribution.[2]
-
Tumor Microenvironment: The effects of BCAT1/2 inhibition may be more pronounced in vivo than in vitro due to the influence of the tumor microenvironment and other host factors.[9]
-
Data Presentation
Table 1: this compound Inhibitory Activity
| Assay Type | Target | Cell Line | IC50 Value |
| Biochemical | BCAT1 | - | 27-31 nM |
| Biochemical | BCAT2 | - | 130-153 nM |
| Cellular (BCAA Measurement) | BCAT1-expressing | U-87 MG | 358 nM |
| Cellular (BCAA Measurement) | BCAT2-expressing | MDA-MB-231 | 874 nM |
| Cell Proliferation | Various | U-87 MG, MDA-MB-231, etc. | >50 µM |
| (Data sourced from[1][2][7]) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) |
| CLblood (L/h/kg) | 0.64 | - |
| Vss (L/kg) | 0.25 | - |
| t1/2 (h) | 1.6 | - |
| AUCnorm (kg·h/L) | 2.9 | 2.5 |
| F (%) | - | 89 |
| (Data sourced from[2]) |
Experimental Protocols
1. Biochemical BCAT1/2 Inhibition Assay (Coupled-Enzyme Assay)
This protocol describes a common method to determine the IC50 value of an inhibitor against purified BCAT enzyme. The assay couples the BCAT-catalyzed reaction to the oxidation of NADH by a dehydrogenase, which can be monitored spectrophotometrically.[8][10]
-
Principle: BCAT1/2 converts a BCAA (e.g., leucine) and α-ketoglutarate into the corresponding branched-chain keto acid (α-KIC) and glutamate. A second enzyme, such as leucine dehydrogenase, then reduces α-KIC back to leucine, a process that consumes NADH. The rate of NADH depletion, measured by the decrease in absorbance at 340 nm, is proportional to BCAT activity.
-
Materials:
-
Purified recombinant human BCAT1 or BCAT2 enzyme
-
L-Leucine
-
α-Ketoglutarate (α-KG)
-
Pyridoxal 5'-phosphate (PLP)
-
Leucine Dehydrogenase (LeuDH)
-
NADH
-
Assay Buffer (e.g., Tris or HEPES buffer at physiological pH)
-
Test compound (this compound) and DMSO for dilution
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Prepare a reagent mix containing L-leucine, α-KG, PLP, LeuDH, and NADH in assay buffer.
-
Add the BCAT1 or BCAT2 enzyme to the wells containing the inhibitor and pre-incubate briefly.
-
Initiate the reaction by adding the reagent mix to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a controlled temperature (e.g., 37°C) using a microplate reader.
-
Calculate the initial reaction rates and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[10]
-
2. Cellular BCAA Measurement Assay
This protocol measures the cellular activity of this compound by quantifying its effect on BCAA levels in the cell culture medium.
-
Principle: Active BCAT enzymes in cells consume BCAAs from the surrounding medium. Inhibition of BCAT by this compound blocks this consumption, leading to an accumulation of BCAAs in the medium.
-
Materials:
-
Cancer cell lines (e.g., U-87 MG, MDA-MB-231)
-
Cell culture medium (with or without serum, as required)
-
This compound
-
Vehicle control (DMSO)
-
Method for quantifying amino acids (e.g., LC-MS/MS)
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO control for a specified time (e.g., 24-72 hours).
-
After incubation, carefully collect the cell culture supernatant.
-
Analyze the concentration of leucine, isoleucine, and/or valine in the supernatant using a validated method like LC-MS/MS.
-
Normalize the BCAA concentrations to a relevant factor (e.g., cell number or total protein) if significant growth differences occur.
-
Plot the increase in BCAA concentration against the inhibitor concentration to determine the cellular IC50.
-
Mandatory Visualizations
Caption: Simplified BCAT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing a BCAT inhibitor like this compound.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. eubopen.org [eubopen.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating Serum Interference with Bay-069: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bay-069, a potent dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and BCAT2. A critical aspect of working with this compound is its susceptibility to serum protein binding, which can significantly impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to minimize serum interference and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently targets both BCAT1 and BCAT2.[1][2][3] These enzymes play a crucial role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][5] By inhibiting BCAT1 and BCAT2, this compound blocks the conversion of BCAAs to their respective branched-chain keto acids (BCKAs), leading to an increase in intracellular BCAA levels.[1][6]
Q2: I am not observing the expected activity of this compound in my cell-based assays. What could be the reason?
A primary reason for the apparent lack of this compound activity in cell-based assays is significant interference from serum components present in the culture medium.[5][7] this compound exhibits high plasma protein binding, particularly to albumin (such as fetal bovine serum (FBS) or bovine serum albumin (BSA)).[1][6][7] This binding sequesters the inhibitor, reducing its free concentration and availability to engage with its intracellular targets, BCAT1 and BCAT2. This can lead to a dramatic increase in the observed IC50 values.[1][7]
Q3: How significant is the impact of serum on this compound potency?
The presence of serum albumin has a profound effect on the potency of this compound. Experimental data demonstrates a substantial loss of potency in biochemical and cellular assays when serum or albumin is present.[1][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to serum interference in experiments with this compound.
Problem: Diminished or No Activity of this compound in Cellular Assays
Potential Cause: High serum concentration in the cell culture medium leading to extensive protein binding of this compound.
Solutions:
-
Reduce Serum Concentration: The most direct approach is to lower the percentage of FBS or other serum components in your cell culture medium during the treatment period.
-
Use Serum-Free or Low-Protein Medium: If your cell line can be maintained in serum-free or low-protein medium for the duration of the experiment, this will significantly reduce interference.
-
Incorporate a Serum-Starvation Step: Prior to treating with this compound, consider a serum-starvation period to minimize the amount of serum proteins present.
-
Increase this compound Concentration: While not always ideal due to potential off-target effects, increasing the concentration of this compound may be necessary to overcome the binding effects of serum and achieve the desired effective concentration. This should be done cautiously and with appropriate controls.
-
Consider Alternative Assay Formats: For initial screening or mechanistic studies, consider using biochemical assays with purified enzymes where serum components are absent.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound, highlighting the impact of serum components.
| Assay Type | Target | Condition | IC50 | Reference |
| Biochemical Assay | BCAT1 | - | 31 nM | [1][2] |
| Biochemical Assay | BCAT2 | - | 153 nM | [1][2] |
| Cellular Assay (BCAA levels) | BCAT1 | U87MG cells | 358 nM | [1] |
| Cellular Assay (BCAA levels) | BCAT2 | MDA-MB-231 cells | 874 nM | [1] |
| Cellular Assay (BCAA levels) | - | In the presence of HSA or BSA | >50 µM | [1] |
| Cell Proliferation Assay | - | Various cell lines in 10% FBS | >50 µM | [7] |
Experimental Protocols
Protocol 1: Minimizing Serum Interference in a Cellular BCAA Assay
This protocol outlines a method to assess the on-target activity of this compound by measuring changes in BCAA levels in cell culture, while minimizing serum interference.
Materials:
-
Cell line of interest (e.g., U-87 MG)
-
Standard cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (serum-free medium or a buffer compatible with your BCAA detection method)
-
BCAA detection kit or LC-MS/MS instrumentation
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Adherence: Allow cells to adhere and grow in standard culture medium containing FBS for 24 hours.
-
Serum Reduction/Removal:
-
Option A (Reduced Serum): Aspirate the standard medium and replace it with a medium containing a lower concentration of FBS (e.g., 0.5-1%).
-
Option B (Serum-Free): Aspirate the standard medium, wash the cells once with sterile PBS, and then add serum-free medium.
-
-
Incubation: Incubate the cells in the low-serum or serum-free medium for 4-24 hours (optimize for your cell line).
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate low-serum or serum-free medium. Add the diluted compound (and vehicle control) to the cells.
-
Incubation with Compound: Incubate for the desired treatment duration (e.g., 24-72 hours).
-
Sample Collection:
-
Intracellular BCAAs: Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells using an appropriate method for BCAA extraction.
-
Extracellular BCAAs: Collect the cell culture medium.
-
-
BCAA Quantification: Analyze the BCAA levels in the cell lysates or medium using a suitable detection method.
Visualizations
BCAT Signaling Pathway
The following diagram illustrates the role of BCAT1/2 in branched-chain amino acid metabolism and the inhibitory effect of this compound.
Caption: this compound inhibits BCAT1/2, blocking BCAA catabolism.
Experimental Workflow to Mitigate Serum Interference
This diagram outlines the key steps in an experimental workflow designed to minimize the impact of serum protein binding on this compound activity.
Caption: Workflow for minimizing serum interference with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 4. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bayer.com [bayer.com]
Optimizing Bay-069 incubation time for maximum inhibition
Important Note for Researchers: Initial experimental planning for this project appears to have proceeded under the incorrect assumption that Bay-069 is an inhibitor of neutral sphingomyelinase 2 (nSMase2). Our database indicates that This compound is a potent and selective inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2) and is not known to inhibit nSMase2.[1][2][3][4][5][6][7][8] This technical support guide has been created to provide accurate information regarding the use of this compound in inhibiting its correct targets, BCAT1 and BCAT2.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent inhibitor of branched-chain amino acid transaminases, specifically BCAT1 and BCAT2.[1][2][3][5][6] It is not an inhibitor of neutral sphingomyelinase 2 (nSMase2).
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the enzymatic activity of BCAT1 and BCAT2. These enzymes are responsible for the reversible transamination of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine to their respective branched-chain keto acids (BCKAs).[5][6] By inhibiting these enzymes, this compound leads to an increase in the intracellular and extracellular levels of BCAAs.[3][5][9]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound are in the nanomolar range for its target enzymes.
| Target | IC50 (nM) |
| BCAT1 | 31 |
| BCAT2 | 153 |
| Data from MedchemExpress and Cayman Chemical.[1][2][4] |
Q4: What is a suitable starting concentration and incubation time for in vitro cellular assays with this compound?
A4: For cellular assays, a starting concentration range of 100 nM to 1 µM is recommended. In studies with U-87 MG and MDA-MB-231 cell lines, this compound has been shown to increase BCAA levels with IC50 values of 358 nM and 874 nM, respectively.[1][3] A common incubation time used in these cellular proliferation assays is 72 hours.[1] For cellular mechanistic assays measuring BCAA levels, a 20-hour sampling time has been reported.[9] However, the optimal incubation time can vary depending on the cell type and the specific experimental endpoint. A time-course experiment is recommended to determine the optimal incubation period for your specific system.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly selective for BCAT1 and BCAT2. It was tested against a panel of 77 other enzymes, receptors, and transporters at 10 µM and showed no significant activity.[2] It also showed no significant activity against aspartate transaminases (GOT1 and GOT2).[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low inhibition of target activity | Incorrect assumption of nSMase2 as the target. | Confirm that the experimental assay is designed to measure BCAT1 or BCAT2 activity, not nSMase2. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment with this compound concentrations ranging from 1 nM to 10 µM to determine the optimal inhibitory concentration for your system. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48, 72 hours) to identify the optimal pre-incubation time for maximal inhibition. | |
| Inactivated this compound. | Ensure proper storage of this compound at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO. | |
| Inconsistent results between experiments | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Variability in reagent preparation. | Prepare fresh reagents for each experiment and ensure accurate pipetting. | |
| Unexpected cellular effects | Off-target effects, although unlikely. | Use a structurally distinct BCAT inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. Consider using the provided negative control compound, BAY-771.[6] |
Experimental Protocols
Protocol: Cellular Mechanistic Assay for BCAT1/2 Inhibition
This protocol is designed to measure the inhibition of BCAT1/2 in cancer cell lines by quantifying the change in branched-chain amino acid (BCAA) levels.
Materials:
-
U-87 MG (high BCAT1 expressing) or MDA-MB-231 (high BCAT2 expressing) cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
BCAA quantification kit (e.g., enzymatic detection assay)
Procedure:
-
Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for a predetermined time (e.g., 20 hours).[9]
-
Sample Collection:
-
Extracellular BCAAs: Collect the cell culture medium from each well. Centrifuge at 300 x g for 5 minutes to remove any detached cells. Store the supernatant at -80°C until analysis.
-
Intracellular BCAAs: Wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer and collect the cell lysates. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Store the supernatant at -80°C until analysis.
-
-
BCAA Quantification: Quantify the concentration of BCAAs (leucine, isoleucine, valine) in the collected medium and cell lysates using a BCAA quantification kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the BCAA concentrations to the total protein concentration in the cell lysates. Calculate the percent increase in BCAA levels for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
BCAT Signaling Pathway
Caption: this compound inhibits BCAT1 and BCAT2, blocking BCAA catabolism.
General Information on Neutral Sphingomyelinase 2 (nSMase2)
For your reference, here is some general information about nSMase2, the enzyme you were initially interested in.
Function: Neutral sphingomyelinase 2 (nSMase2) is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[10] This process is crucial for various cellular signaling pathways, including those involved in inflammation, apoptosis, and the biogenesis of extracellular vesicles.[11]
Known Inhibitors: Several inhibitors of nSMase2 have been identified, with GW4869 being one of the most commonly used in research.[12][13]
nSMase2 Signaling Pathway
Caption: nSMase2 is activated by stimuli like TNFα, leading to ceramide production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
- 10. Regulated translocation of neutral sphingomyelinase-2 to the plasma membrane drives insulin resistance in steatotic hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Bay-069 Results
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with Bay-069, a potent dual inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2 (BCAT1/2).
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from several factors. For this compound, key considerations include:
-
Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability can lead to variations in its effective concentration.
-
Experimental System-Related Issues: Variability in cell culture conditions, such as cell passage number, cell density, and the presence of serum proteins, can significantly impact results.
-
Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to variability.[1]
Q2: I'm observing a much weaker effect of this compound in my cellular assays compared to the reported biochemical IC50. Why is this?
A2: This is a known characteristic of this compound and is primarily attributed to its high plasma protein binding.[2] this compound binds strongly to serum albumin (both bovine and human), which reduces the concentration of the free, active compound available to engage with BCAT1/2 in cells.[2][3] This can lead to a significant rightward shift in the IC50 value in cellular assays containing serum, compared to biochemical assays that lack these proteins.[2]
Q3: How can I confirm that this compound is engaging with its target (BCAT1/2) in my cells?
A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a direct method to assess the binding of this compound to BCAT1/2 in a cellular environment.[2][4][5] This assay measures the thermal stabilization of the target protein upon ligand binding.[2][4] An increase in the melting temperature of BCAT1/2 in the presence of this compound indicates direct target engagement.
Q4: Does this compound affect cell proliferation? My results are variable.
A4: While this compound has been shown to inhibit BCAT1/2 activity, leading to increased levels of branched-chain amino acids (BCAAs), it generally does not exhibit strong anti-proliferative activity across various cancer cell lines, especially in standard cell culture medium containing fetal bovine serum (FBS).[6] The lack of a consistent anti-proliferative effect is likely due to the high plasma protein binding and the specific metabolic dependencies of the cell lines used.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cellular Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Solubility | Visually inspect for precipitation. | Prepare fresh dilutions for each experiment. If precipitation is observed, consider using a different solvent or adjusting the final concentration.[1] |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to genetic drift and altered drug sensitivity.[7] |
| Inconsistent Cell Seeding Density | Standardize cell seeding density across all experiments. | Ensure a consistent number of cells are seeded in each well.[7] |
| Variability in Serum Lots | Test new lots of FBS before use in critical experiments. | Different batches of FBS can have varying protein compositions, affecting this compound activity. |
| Inaccurate Pipetting | Calibrate and regularly service pipettes. | Use appropriate pipetting techniques to ensure accurate dilutions and additions.[3] |
Issue 2: Weak or No Observable Effect in Cellular Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Serum Concentration | Reduce or eliminate serum from the cell culture medium during this compound treatment. | This will increase the concentration of free this compound available to the cells. Note that this may affect cell health and should be optimized.[2] |
| Incorrect Compound Concentration | Verify the concentration of the stock solution. | Use analytical methods like HPLC to confirm the concentration and purity of your this compound stock. |
| Cell Line Insensitivity | Confirm BCAT1/2 expression in your cell line. | Use Western blotting to verify that your cells express the target proteins.[8] |
| Short Incubation Time | Increase the incubation time with this compound. | The effects of this compound on cellular metabolism may take time to manifest. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Biochemical IC50 | Cellular IC50 (U-87 MG cells) | Cellular IC50 (MDA-MB-231 cells) |
| BCAT1 | 27 nM[9] | 358 nM[9] | 874 nM[9] |
| BCAT2 | 130 nM[9] | - | - |
Table 2: this compound Selectivity Profile
| Target Family | Result |
| Aspartate Transaminases (GOT1/2) | IC50 > 50 µM[10] |
| Kinase Panel (30 kinases) | One hit with IC50 = 2 µM, all others > 7 µM[6] |
| Protease Panel (30 proteases) | One hit with IC50 = 6 µM, all others > 10 µM[6] |
| Safety Screen (77 targets) | No relevant activity >50% inhibition[6] |
Experimental Protocols
Protocol 1: Western Blot for BCAT1/2 Expression
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.[11]
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCAT1 or BCAT2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to separate the soluble fraction from the aggregated protein pellet.[12]
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BCAT1/2 in each sample by Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizations
Caption: Mechanism of this compound inhibition of BCAT1/2 and BCAA metabolism.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bayer.com [bayer.com]
- 7. benchchem.com [benchchem.com]
- 8. BCAT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Bay-069 concentration for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bay-069 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and branched-chain amino acid transaminase 2 (BCAT2).[1][2] These enzymes play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for cell growth and proliferation. By inhibiting BCAT1 and BCAT2, this compound disrupts BCAA metabolism, which can lead to a decrease in cell proliferation in certain cancer cell lines.[1]
Q2: What are the typical starting concentrations for this compound in cell culture experiments?
Based on published data, the half-maximal inhibitory concentration (IC50) for cell proliferation is in the nanomolar range for specific cell lines. For example, in U-87 MG glioblastoma cells, the IC50 is approximately 358 nM, and in MDA-MB-231 breast cancer cells, it is around 874 nM.[1][3] A common starting concentration range for in vitro experiments is between 70 nM and 50 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Why is the observed cellular activity of this compound sometimes weaker than its biochemical activity?
The discrepancy between biochemical and cellular activity can be attributed to several factors, including cell permeability and the presence of serum in the culture medium.[4] this compound has high plasma protein binding, and its potency can be significantly reduced in the presence of fetal bovine serum (FBS) or bovine serum albumin (BSA).[3][5] Therefore, it is recommended to conduct experiments in serum-free or low-serum conditions to achieve optimal efficacy.
Q4: How does cell density affect the efficacy of this compound?
Cell density can significantly influence the response to this compound. At higher cell densities, the effective concentration of the inhibitor per cell may be lower. Additionally, cell-to-cell contact and the metabolic state of the cells can alter their sensitivity to the compound. It is crucial to optimize the cell seeding density for your experiments and to maintain consistency across all experimental replicates.
Q5: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound on cell proliferation. | Presence of serum in the culture medium. this compound has high plasma protein binding, which significantly reduces its effective concentration.[3][5] | Perform experiments in serum-free or low-serum (e.g., <1%) medium. If serum is necessary, consider increasing the concentration of this compound, but be mindful of potential off-target effects. |
| Suboptimal drug concentration. The IC50 can vary significantly between cell lines. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line. | |
| Inappropriate cell density. High cell density can reduce the effective concentration per cell. | Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[6] | |
| Poor cell health or contamination. Unhealthy or contaminated cells will not respond predictably to treatment. | Regularly check cell morphology and test for mycoplasma contamination. Ensure proper aseptic techniques are followed.[6] | |
| Inconsistent results between experiments. | Variation in cell seeding density. Small differences in the number of cells seeded can lead to significant variations in results. | Use a precise method for cell counting and seeding. Ensure even cell distribution in the culture plates. |
| Inconsistent incubation times. The duration of exposure to this compound can impact the outcome. | Maintain a consistent incubation time for all experiments. | |
| Degradation of this compound stock solution. Repeated freeze-thaw cycles can reduce the potency of the compound. | Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. | |
| High background signal in assays. | Autofluorescence of the compound or media. | Use appropriate controls, including vehicle-only (DMSO) treated cells. Consider using phenol (B47542) red-free media if fluorescence-based assays are being used. |
| Precipitation of this compound in culture medium. | Supersaturation of the compound. High concentrations of this compound in aqueous media can lead to precipitation. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and that the this compound is fully dissolved in DMSO before adding it to the medium. Gentle warming or sonication may aid dissolution.[1] |
Quantitative Data Summary
| Parameter | U-87 MG (Glioblastoma) | MDA-MB-231 (Breast Cancer) | Reference |
| Cellular Proliferation IC50 | 358 nM | 874 nM | [1][3] |
| Biochemical IC50 (BCAT1) | 31 nM | 31 nM | [1] |
| Biochemical IC50 (BCAT2) | 153 nM | 153 nM | [1] |
Note: The cellular IC50 values were determined in the presence of serum, which may explain the difference compared to the biochemical IC50 values.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration for a New Cell Line
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium (consider serum-free or low-serum options)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the duration of the experiment without reaching confluency in the control wells.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the appropriate culture medium. A common approach is to prepare a 2X concentration of the final desired concentrations.
-
A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the corresponding wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: BCAA Metabolism and this compound Inhibition Pathway
Caption: Experimental Workflow for Determining IC50 of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to Bay-069 and Other BCAT Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay-069, a notable Branched-Chain Amino Acid Transaminase (BCAT) inhibitor, with other alternatives reported in scientific literature. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
Introduction to BCAT Inhibition
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine. There are two main isoforms: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm). These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs). Dysregulation of BCAT activity has been implicated in various diseases, including cancer, making BCAT inhibitors a promising area of therapeutic research. This guide focuses on the comparative analysis of this compound and other key BCAT inhibitors.
BCAA Metabolism Signaling Pathway
The following diagram illustrates the central role of BCAT1 and BCAT2 in the BCAA metabolic pathway.
Caption: Role of BCAT1 and BCAT2 in BCAA metabolism and the target of inhibitors.
Comparative Performance of BCAT Inhibitors
The following tables summarize the quantitative data for this compound and other selected BCAT inhibitors based on published literature.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target(s) | BCAT1 IC₅₀ (nM) | BCAT2 IC₅₀ (nM) | Selectivity | Reference(s) |
| This compound | BCAT1/2 | 31 | 153 | Dual inhibitor | [1][2] |
| ERG240 | BCAT1 | 0.1 - 1 | No inhibition | BCAT1 selective | [1] |
| Agios Compound | BCAT1/2 | ≤ 500 | ≤ 100 | Dual inhibitor | [3] |
| GSK Compound 61 | BCAT1/2 | 92 | 26 | Dual inhibitor | [4] |
| Gabapentin | BCAT1 | ~1,000,000 (1 mM) | Not inhibited at these concentrations | BCAT1 selective (weak) | [5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Cellular IC₅₀ (nM) | Reference(s) |
| This compound | U-87 MG (glioblastoma) | BCAA Measurement | 358 | [1] |
| MDA-MB-231 (breast cancer) | BCAA Measurement | 874 | [1] | |
| Agios Compound | A549 (lung cancer) | BCAT2 Activity | < 100 | [3] |
| Gabapentin | HCT116 (colon cancer) | Proliferation | >10,000,000 (10 mM) | [5] |
Table 3: In Vivo Studies
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference(s) |
| This compound | Mouse | Pharmacokinetics | Suitable for in vivo experiments with an oral dose of 100 mg/kg.[4] | [4] |
| ERG240 | Mouse | Collagen-Induced Arthritis | Reduced inflammation and joint destruction.[6] | [6][7] |
| Rat | Crescentic Glomerulonephritis | Improved kidney function by reducing macrophage infiltration.[7] | [7] | |
| GSK Compound 61 | Mouse | Pharmacodynamics | Significantly raised circulating levels of BCAAs.[8] | [8] |
| Gabapentin | Mouse | Glioblastoma Xenograft | In combination with AKG, resulted in synthetic lethality.[9] | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Coupled Enzymatic Assay for BCAT Inhibitors
This protocol describes a common method to determine the enzymatic activity of BCAT and the potency of inhibitors.
Caption: Workflow for the coupled enzymatic assay to screen BCAT inhibitors.
Protocol Details:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare stock solutions of the BCAT enzyme, a BCAA substrate (e.g., L-leucine), α-ketoglutarate, the coupling enzyme leucine dehydrogenase (LeuDH), and NADH.
-
Assay Setup : In a 96-well plate, add the reaction buffer.
-
Inhibitor Addition : Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Addition : Add the BCAT enzyme, BCAA substrate, and α-ketoglutarate to initiate the primary reaction. The BCAT-catalyzed reaction produces a BCKA.
-
Coupled Reaction : The BCKA is then used by LeuDH in the presence of NADH to regenerate the BCAA, a process that consumes NADH.
-
Measurement : Monitor the decrease in NADH concentration over time by measuring the change in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.
-
Data Analysis : Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cellular BCAA Measurement Assay
This protocol outlines a method to assess the cellular activity of BCAT inhibitors by measuring changes in intracellular BCAA levels.
Caption: Workflow for measuring intracellular BCAA levels to determine inhibitor cellular activity.
Protocol Details:
-
Cell Culture : Plate cells (e.g., U-87 MG or MDA-MB-231) in a suitable culture format (e.g., 6-well plates) and grow to a desired confluency (e.g., 80-90%).
-
Inhibitor Treatment : Treat the cells with various concentrations of the BCAT inhibitor or vehicle for a specific duration (e.g., 24 hours).
-
Metabolite Extraction : After treatment, wash the cells with ice-cold PBS. Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).
-
Sample Preparation : Centrifuge the cell lysates to pellet debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis : Analyze the levels of intracellular BCAAs (leucine, isoleucine, valine) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
-
Data Normalization and Analysis : Normalize the measured BCAA levels to the total protein concentration in each sample. Plot the BCAA levels against the inhibitor concentrations to determine the cellular IC₅₀.[10]
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a BCAT inhibitor in a mouse xenograft model.
Caption: General workflow for an in vivo tumor xenograft study with a BCAT inhibitor.
Protocol Details:
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly to calculate tumor volume (Volume = 0.5 x Length x Width²).[2]
-
Randomization and Treatment : Randomize the mice into treatment and control (vehicle) groups. Administer the BCAT inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring : Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and potential toxicity.
-
Study Endpoint : The study is typically concluded when tumors in the control group reach a predetermined size limit, or after a specific treatment duration.
-
Tumor Analysis : At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed for pharmacodynamic markers or histological changes.[2]
Conclusion
This compound is a potent, dual inhibitor of BCAT1 and BCAT2 with demonstrated cellular activity.[1][2] In comparison, other inhibitors such as ERG240 show high selectivity for BCAT1, while compounds from GSK and Agios also exhibit dual inhibitory activity.[1][3][4] Gabapentin, while sometimes used as a BCAT1 inhibitor, is significantly less potent.[5] The choice of inhibitor will depend on the specific research question, including the desired isoform selectivity and the experimental model (in vitro, cellular, or in vivo). The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the field of BCAT-targeted research.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Agios Pharmaceuticals divulges new BCAT2 inhibitors | BioWorld [bioworld.com]
- 4. bayer.com [bayer.com]
- 5. Branched‑Chain Amino Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BCAT1 Activates PI3K/AKT/mTOR Pathway and Contributes to the Angiogenesis and Tumorigenicity of Gastric Cancer [frontiersin.org]
A Comparative Analysis of Bay-069 and Gabapentin as BCAT1 Inhibitors
In the landscape of metabolic pathway research, particularly concerning the role of branched-chain amino acid (BCAA) metabolism in disease, the branched-chain amino acid transaminase 1 (BCAT1) has emerged as a significant therapeutic target.[1][2] This guide provides a detailed comparison of two compounds frequently used to investigate BCAT1 function: Bay-069, a potent and selective chemical probe, and gabapentin (B195806), a drug that has been historically considered a BCAT1 inhibitor.
This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the efficacy, selectivity, and experimental application of these two molecules.
Quantitative Efficacy and Potency
A stark contrast in potency is immediately evident when comparing this compound and gabapentin. This compound is a highly potent dual inhibitor of both cytosolic BCAT1 and mitochondrial BCAT2, with inhibitory concentrations in the nanomolar range. In contrast, gabapentin's effects are observed at much higher, millimolar concentrations, and its direct inhibitory action on BCAT1 is a subject of debate.
| Compound | Target(s) | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | BCAT1, BCAT2 | BCAT1: 27-31 nM BCAT2: 130-153 nM | U-87 MG (high BCAT1): 358 nM MDA-MB-231 (high BCAT2): 874 nM | [3][4][5] |
| Gabapentin | Primarily considered a BCAT1 inhibitor (disputed) | ~1 mM (in vitro competitive inhibition) | Cell proliferation inhibition at 5-10 mM (effects may be BCAT1-independent) | [6][7] |
Note: The cellular IC50 for gabapentin is related to cell proliferation and may not directly reflect BCAT1 inhibition.[6][7][8] Studies suggest that gabapentin's anti-proliferative effects can occur in cells with very low BCAT1 expression, indicating off-target mechanisms.[7][8]
Mechanism of Action and Specificity
This compound was developed as a specific chemical probe for BCAT1 and BCAT2.[1][5] X-ray crystallography has revealed that this compound binds directly within the active site of BCAT1, in front of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.[9] Its high affinity and demonstrated target engagement in cellular assays, such as the measurement of BCAA levels, make it a reliable tool for studying the direct consequences of BCAT1/2 inhibition.[3][9] A structurally similar but inactive compound, BAY-771, is available as a negative control to help distinguish specific on-target effects from off-target activities.[3][10]
Gabapentin , a structural analog of the neurotransmitter GABA, is thought to act as a leucine (B10760876) analog and competitively inhibit BCAT1.[6] However, a growing body of evidence indicates that its cellular effects, particularly at high concentrations, are independent of BCAT1 inhibition.[6][7][8] For instance, gabapentin has been shown to suppress cell proliferation without affecting BCAA transamination in cells that rely on BCAT2.[7][8] Furthermore, untargeted metabolomics analyses have revealed that gabapentin can cause a significant depletion of branched-chain carnitines, suggesting an impact on mitochondrial metabolism separate from direct BCAT1 inhibition.[6][8]
Experimental Data and Protocols
Biochemical BCAT1 Inhibition Assay
A common method to determine the in vitro potency of BCAT1 inhibitors is a coupled-enzyme spectrophotometric assay.
Principle: This assay measures the activity of BCAT1 by coupling the transamination reaction to the activity of a second enzyme, which produces a measurable change in absorbance.
Experimental Workflow:
Caption: Workflow of a coupled-enzyme assay for BCAT1 activity.
Protocol:
-
Reagents: Purified recombinant human BCAT1, L-Leucine, α-Ketoglutarate (α-KG), L-glutamate dehydrogenase (GLDH), NADH, test compounds (e.g., this compound, gabapentin), and appropriate buffer solutions.
-
Assay Setup: In a 96-well plate, combine the buffer, α-KG, NADH, and GLDH.
-
Inhibitor Addition: Add diluted test compounds or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of L-Leucine and purified BCAT1 enzyme.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH consumption is proportional to the BCAT1 activity.
-
Data Analysis: Calculate the initial reaction velocities. Normalize the data to the control wells and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
Cellular BCAA Measurement Assay
This assay assesses target engagement within a cellular context by measuring changes in BCAA levels.
Principle: Inhibition of BCAT1 in cells leads to a decrease in BCAA consumption, resulting in an accumulation of BCAAs in the cell culture medium.
Experimental Workflow:
Caption: Workflow for cellular BCAA measurement to assess BCAT1 inhibition.
Protocol:
-
Cell Seeding: Plate cells known to express BCAT1 (e.g., U-87 MG glioma cells) in multi-well plates.
-
Compound Treatment: After allowing cells to adhere, replace the medium with fresh medium (often serum-free to avoid high background BCAA levels) containing the test inhibitor at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 20 hours).[9]
-
Sample Collection: Collect the cell culture supernatant (extracellular fraction). Lyse the cells to collect the intracellular fraction.
-
BCAA Quantification: Measure the concentration of BCAAs (leucine, isoleucine, valine) in the samples using a suitable method, such as a commercially available enzymatic assay kit or by liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: An increase in BCAA levels in the medium and/or cell lysate relative to untreated cells indicates inhibition of BCAT activity.
Signaling Pathway Context
BCAT1 is a key enzyme in the catabolism of BCAAs. Its inhibition has direct consequences on cellular metabolism, particularly affecting the levels of BCAAs, branched-chain keto acids (BCKAs), and glutamate.
Caption: The role of BCAT1 in BCAA metabolism and points of inhibition.
Conclusion
When comparing this compound and gabapentin as tools to study BCAT1, there are clear distinctions in their utility and mechanism.
-
This compound is a potent, specific, and well-characterized chemical probe for BCAT1/2. Its nanomolar efficacy in both biochemical and cellular assays, combined with the availability of a negative control, makes it the superior choice for experiments aiming to elucidate the direct roles of BCAT1 and BCAT2 in biological processes.
-
Gabapentin should be used with considerable caution as a BCAT1 inhibitor. Its low potency (requiring millimolar concentrations) and evidence of significant BCAT1-independent off-target effects complicate data interpretation.[6][7][12] While it may have anti-proliferative effects in some cancer models, attributing these effects solely to BCAT1 inhibition is likely inaccurate.[13]
For researchers aiming for rigorous and unambiguous investigation of BCAT1's function, this compound is the recommended tool. The use of gabapentin for this purpose should be accompanied by thorough validation to account for its potential off-target activities.
References
- 1. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are BCAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gabapentin can suppress cell proliferation independent of the cytosolic branched-chain amino acid transferase 1 (BCAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gabapentin Can Suppress Cell Proliferation Independent of the Cytosolic Branched-Chain Amino Acid Transferase 1 (BCAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bayer.com [bayer.com]
- 10. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
The Unseen Player: Why Bay-771 is an Essential Negative Control for Bay-069 Studies
For researchers in oncology and metabolic pathways, the selective BCAT1/2 inhibitor Bay-069 has emerged as a valuable chemical probe. However, the true value of any targeted inhibitor study lies in the rigor of its controls. This guide provides a comprehensive comparison of this compound and its structurally similar but inactive counterpart, Bay-771, highlighting the critical importance of using Bay-771 as a negative control to ensure the specificity of experimental findings.
This guide is intended for researchers, scientists, and drug development professionals. Here, we present a detailed comparison of this compound and Bay-771, complete with experimental data, detailed protocols for key assays, and visual aids to clarify their roles in studying the branched-chain amino acid (BCAA) catabolism pathway.
Unmasking Specificity: The Comparative Performance of this compound and Bay-771
This compound is a potent dual inhibitor of the cytosolic (BCAT1) and mitochondrial (BCAT2) branched-chain amino acid transaminases, enzymes that play a crucial role in the metabolism of BCAAs like leucine, isoleucine, and valine.[1][2] These pathways are increasingly implicated in various cancers. Bay-771 was designed as a negative control for this compound; it shares a similar chemical scaffold but lacks the critical interactions necessary for significant inhibitory activity against BCAT1 and BCAT2.[3]
The following tables summarize the quantitative data from biochemical and cellular assays, clearly demonstrating the potent and selective activity of this compound compared to the minimal activity of Bay-771.
Table 1: Biochemical Inhibitory Activity of this compound and Bay-771 against BCAT1 and BCAT2
| Compound | Target | IC50 (nM) |
| This compound | BCAT1 | 31[4][5] |
| BCAT2 | 153[4][5] | |
| Bay-771 | BCAT1 | >10,000 |
| BCAT2 | >10,000 |
Table 2: Cellular Activity of this compound and Bay-771 in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | U-87 MG (glioblastoma) | BCAA Measurement | 358[4] |
| MDA-MB-231 (breast cancer) | BCAA Measurement | 874[4] | |
| Bay-771 | U-87 MG (glioblastoma) | BCAA Measurement | >50,000 |
| MDA-MB-231 (breast cancer) | BCAA Measurement | >50,000 |
The "Why" and "How": Experimental Protocols
To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Biochemical BCAT1/2 Inhibition Assay
This assay quantifies the direct inhibitory effect of compounds on the enzymatic activity of purified BCAT1 and BCAT2. The protocol is based on a coupled-enzyme reaction that measures the consumption of NADH.[6]
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
L-leucine
-
α-ketoglutarate
-
Leucine dehydrogenase (LeuDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
This compound and Bay-771 (or other test compounds) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mix containing L-leucine, α-ketoglutarate, and NADH in the assay buffer.
-
Add the test compounds (this compound, Bay-771) at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the BCAT1 or BCAT2 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Add LeuDH to the wells. LeuDH will catalyze the conversion of the α-ketoisocaproate (produced by BCAT) back to leucine, oxidizing NADH to NAD+ in the process.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the BCAT activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Branched-Chain Amino Acid (BCAA) Measurement Assay
This assay determines the ability of the compounds to inhibit BCAT activity within a cellular context by measuring the accumulation of BCAAs in the cell culture medium.[6][7]
Materials:
-
U-87 MG or MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Bay-771 dissolved in DMSO
-
96-well cell culture plate
-
BCAA assay kit (commercially available)
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Seed U-87 MG or MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound or Bay-771 for 24-48 hours. Include a DMSO-only control.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercial BCAA assay kit to measure the concentration of BCAAs in the collected supernatant, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the BCAA concentration.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the IC50 values based on the increase in BCAA levels, which reflects the inhibition of BCAT activity.
Visualizing the Rationale: Signaling Pathways and Experimental Logic
To further illustrate the concepts discussed, the following diagrams were created using Graphviz.
The diagram above illustrates the central role of BCAT1 and BCAT2 in converting branched-chain amino acids (BCAAs) to their corresponding keto acids (BCKAs). This compound directly inhibits this step, leading to an accumulation of BCAAs. In contrast, Bay-771 does not significantly affect this process, making it an ideal tool to differentiate between on-target and off-target effects.
This workflow diagram outlines the logical steps for using Bay-771 as a negative control. By comparing the effects of this compound to both a vehicle control and Bay-771, researchers can confidently attribute any observed phenotypic changes to the specific inhibition of BCAT1/2.
References
- 1. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 2. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 8. bcrj.org.br [bcrj.org.br]
Cross-Validation of Bay-069 Results with Genetic Knockdown of BCAT1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of branched-chain amino acid transaminases 1 and 2 (BCAT1/2) using the potent dual inhibitor Bay-069, against the effects of genetic knockdown of BCAT1 and BCAT2. Cross-validation of data from chemical probes and genetic techniques is a cornerstone of robust target validation, ensuring that observed biological outcomes are directly attributable to the target of interest. This document summarizes key experimental data, provides detailed protocols for replication, and visualizes the underlying biological pathways and experimental workflows.
Introduction to BCAT1/2 and the Inhibitor this compound
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the catabolism of essential branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1] There are two isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2.[1] These enzymes catalyze the reversible transamination of BCAAs to branched-chain keto acids (BCKAs), a key metabolic step.[1][2] In numerous cancers, the upregulation of BCAT1 and/or BCAT2 has been linked to enhanced proliferation, invasion, and metabolic reprogramming, making them attractive therapeutic targets.[3][4][5][6]
This compound is a novel, potent, and selective dual inhibitor of BCAT1 and BCAT2.[2][7][8] It serves as a valuable chemical probe for investigating the biological functions of these enzymes. This guide compares the phenotypic and metabolic consequences of treating cancer cells with this compound to the effects observed following the genetic knockdown of BCAT1 or BCAT2, primarily through RNA interference (siRNA or shRNA).
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative data from studies on this compound and genetic knockdown of BCAT1/2. To facilitate a meaningful comparison, data from the same or similar cancer cell lines are presented where available.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BCAT1 | Biochemical Assay | 31 | [7] |
| BCAT2 | Biochemical Assay | 153 | [7] |
| BCAT1 | Cellular (U-87 MG) | 358 | [9] |
| BCAT2 | Cellular (MDA-MB-231) | 874 | [9] |
Table 2: Comparative Effects on Cancer Cell Proliferation
| Intervention | Cell Line | Effect on Proliferation | Quantitative Data | Reference |
| This compound | U-87 MG (Glioblastoma) | No significant inhibition | IC50 > 50 µM (in media with 10% FCS) | [1][10] |
| MDA-MB-231 (Breast Cancer) | No significant inhibition | IC50 > 50 µM (in media with 10% FCS) | [1][10] | |
| BCAT1 Knockdown (shRNA) | U-87 MG (Glioblastoma) | Significant reduction | ~40-60% decrease in proliferation rate | [11] |
| BCAT1 Knockdown (siRNA) | MDA-MB-231 (Breast Cancer) | Significant reduction | Decreased cell viability | [12] |
| BCAT2 Knockdown (CRISPR) | Panc-1, Patu 8988t (Pancreatic Cancer) | Reduced proliferation rates | Not specified | [13] |
Table 3: Comparative Effects on Cell Migration and Invasion
| Intervention | Cell Line | Effect on Migration/Invasion | Quantitative Data | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| BCAT1 Knockdown (shRNA) | U-87 MG (Glioblastoma) | Reduced invasion | ~50% reduction in invasion | [11] |
| BCAT1 Knockdown (siRNA) | MDA-MB-231 (Breast Cancer) | Reduced migration and invasion | Not specified | [12] |
| BCAT1 Knockdown (siRNA) | Melanoma Cells | Suppressed migration | Not specified | [4] |
Table 4: Metabolic Consequences of BCAT1/2 Inhibition/Knockdown
| Intervention | Cell Line/System | Metabolic Effect | Key Findings | Reference |
| This compound | U-87 MG, MDA-MB-231 | Increased BCAA levels | Demonstrates target engagement in cells | [2] |
| BCAT1 Knockdown | Glioblastoma Cells | Decreased glutamate (B1630785) production, increased α-ketoglutarate | Affects downstream metabolic pathways | [14] |
| BCAT1 Knockdown | Melanoma Cells | Reduced oxidative phosphorylation, increased glycolysis | Shifts cellular energy metabolism | [4] |
| BCAT2 Knockdown | Pancreatic Cancer Cells | Reduced free fatty acid levels | Impacts lipid metabolism | [6] |
Experimental Protocols
Protocol 1: Pharmacological Inhibition with this compound
This protocol outlines the general steps for treating adherent cancer cells with this compound.
-
Cell Seeding: Plate cells in multi-well plates at a density that allows for exponential growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, create serial dilutions in a serum-free or low-serum medium to achieve the desired final concentrations. Note: this compound exhibits high plasma protein binding, which can reduce its efficacy in the presence of serum.[1][9]
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform downstream assays such as cell viability (e.g., MTT, CellTiter-Glo), proliferation (e.g., EdU incorporation), migration (e.g., wound healing, transwell), or metabolic analysis (e.g., Seahorse assay, mass spectrometry).
Protocol 2: Genetic Knockdown of BCAT1/2 using siRNA
This protocol provides a general procedure for the transient knockdown of BCAT1 or BCAT2.
-
Cell Seeding: Plate cells in multi-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the BCAT1/2-targeting siRNA or a non-targeting control siRNA in a reduced-serum medium to the desired final concentration (typically 10-50 nM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent in the same medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Validation and Endpoint Analysis:
-
Validate the knockdown efficiency by measuring BCAT1/2 mRNA (qRT-PCR) and protein (Western blot) levels.
-
Perform the desired functional assays as described in Protocol 1.
-
Visualizations: Pathways and Workflows
BCAA Catabolic Pathway and Inhibition
Caption: BCAA catabolism by BCAT1 (cytosol) and BCAT2 (mitochondria) and points of inhibition.
Experimental Cross-Validation Workflow
Caption: Workflow for cross-validating pharmacological and genetic inhibition of BCAT1/2.
Discussion and Conclusion
The cross-validation of this compound with genetic knockdown of BCAT1/2 reveals both concordant and divergent results, providing a more nuanced understanding of BCAT function in cancer.
-
Target Engagement: this compound effectively engages its targets, BCAT1 and BCAT2, in cellular contexts, leading to an increase in intracellular BCAA levels. This metabolic signature is consistent with the enzymatic function of BCATs and validates the inhibitor's mechanism of action.
-
Proliferation Discrepancy: A notable difference is observed in the impact on cell proliferation. While genetic knockdown of BCAT1 consistently reduces the proliferation of various cancer cell lines, including U-87 MG and MDA-MB-231, this compound shows a lack of significant anti-proliferative activity in these same cell lines, particularly in the presence of serum.[1][10][11][12] This discrepancy may be explained by the high plasma protein binding of this compound, which could limit the effective concentration of the free compound in culture media containing fetal calf serum.[1][9]
-
Metabolic Reprogramming: Both pharmacological and genetic approaches underscore the central role of BCAT enzymes in cellular metabolism. The consequences of their inhibition extend beyond BCAA levels, affecting downstream pathways such as the Krebs cycle, oxidative phosphorylation, and fatty acid synthesis.[4][6][14]
References
- 1. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. BCAT1 knockdown-mediated suppression of melanoma cell proliferation and migration is associated with reduced oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
- 10. bayer.com [bayer.com]
- 11. BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumor-Reprogrammed Stromal BCAT1 Fuels Branched Chain Ketoacid Dependency in Stromal-Rich PDAC Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bay-069 vs. GSK Compound 61: A Comparative Analysis of BCAT Inhibitors
A detailed comparison of two prominent inhibitors of branched-chain amino acid transaminases (BCATs), Bay-069 and GSK compound 61, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their performance, supported by available experimental data, to facilitate informed decisions in research and development.
Introduction
Branched-chain amino acid transaminases (BCATs) play a crucial role in the metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine. There are two isoforms of this enzyme: the cytosolic BCAT1 and the mitochondrial BCAT2. These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs).[1] Dysregulation of BCAT activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.[2][3]
This compound, developed by Bayer, is a potent dual inhibitor of both BCAT1 and BCAT2.[4][5][6] GSK compound 61, chemically known as 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a product of GlaxoSmithKline's research and is a potent inhibitor of mitochondrial BCAT (BCATm or BCAT2).[7] This guide provides a head-to-head comparison of these two compounds based on their biochemical and cellular activities.
Data Presentation
The following tables summarize the quantitative data for this compound and GSK compound 61, providing a clear comparison of their inhibitory potency and cellular effects.
Table 1: Biochemical Activity (IC50)
| Compound | Target | IC50 (nM) |
| This compound | BCAT1 | 31[4][5] |
| BCAT2 | 153[4][5] | |
| GSK compound 61 | BCAT1 | 92 |
| BCAT2 | 26 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | U-87 MG (glioblastoma) | BCAA level increase | 358[4][5] |
| MDA-MB-231 (breast cancer) | BCAA level increase | 874[4][5] | |
| GSK compound 61 | MDA-MB-231 (breast cancer) | BCAA level increase | 452 |
Table 3: Pharmacokinetic Profile of this compound in Male Wistar Rats
| Parameter | Intravenous (0.3 mg/kg) | Oral (0.6 mg/kg) |
| t1/2 (h) | 2.8 | 3.1 |
| AUCnorm (kg·h/L) | 2.7 | 2.4 |
| F (%) | - | 89 |
| CLblood (L/h/kg) | 0.11 | - |
Data for GSK compound 61's pharmacokinetic profile is not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical BCAT Activity Assay
The inhibitory activity of the compounds against BCAT1 and BCAT2 is determined using a coupled-enzyme assay. The transamination reaction catalyzed by BCAT produces glutamate (B1630785). The concentration of glutamate is then measured using glutamate dehydrogenase, which in the presence of NAD+, converts glutamate to α-ketoglutarate and NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Reagents: Recombinant human BCAT1 or BCAT2, L-leucine, α-ketoglutarate, NAD+, glutamate dehydrogenase, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with the BCAT enzyme in a reaction buffer.
-
The reaction is initiated by the addition of L-leucine and α-ketoglutarate.
-
After a defined incubation period, the glutamate dehydrogenase and NAD+ are added.
-
The change in absorbance at 340 nm is measured over time using a spectrophotometer.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BCAA Measurement Assay
This assay measures the ability of the compounds to inhibit BCAT activity within a cellular context, leading to an increase in intracellular and extracellular BCAA levels.
-
Cell Lines: U-87 MG (high BCAT1 expression) and MDA-MB-231 (high BCAT2 expression) cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
After treatment, both the cell culture medium and cell lysates are collected.
-
The concentration of BCAAs in the samples is determined using a commercially available BCAA assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the BCAA concentration.[8][9][10]
-
IC50 values are calculated based on the concentration of the compound that causes a 50% increase in BCAA levels compared to the untreated control.[11]
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: BCAT Signaling Pathway and Inhibition.
Caption: Workflow for BCAT Inhibitor Evaluation.
References
- 1. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. eubopen.org [eubopen.org]
- 7. The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Branched Chain Amino Acid Assay Kit [cellbiolabs.com]
- 10. Bcaa-sample | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating the On-Target Effects of Bay-069 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Bay-069, a potent dual inhibitor of branched-chain amino acid transaminase 1 and 2 (BCAT1 and BCAT2), in a novel cell line. We present a direct comparison with an alternative BCAT1 inhibitor, ERG240, and include the use of Bay-771 as a negative control. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible findings.
This compound inhibits the conversion of branched-chain amino acids (BCAAs) to their respective branched-chain keto acids (BCKAs), a key step in BCAA catabolism that also contributes to the synthesis of glutamate (B1630785).[1][2] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with BCAT1/2 is crucial for interpreting experimental outcomes and advancing drug development programs.
Comparative Inhibitor Profiles
A clear understanding of the potency and selectivity of the pharmacological tools is paramount. The following table summarizes the key characteristics of this compound, its negative control Bay-771, and the alternative inhibitor ERG240.
| Compound | Target(s) | Mechanism of Action | Biochemical IC50 | Cellular IC50 | Negative Control For |
| This compound | BCAT1, BCAT2 | Reversible dual inhibitor | BCAT1: 31 nM, BCAT2: 153 nM[3] | U-87 MG: 358 nM, MDA-MB-231: 874 nM[3] | N/A |
| Bay-771 | BCAT1, BCAT2 | Structurally related, less potent inhibitor | BCAT1: 6.5 µM[4] | U-87 MG: >10 µM[4] | This compound |
| ERG240 | BCAT1 | Selective inhibitor | 0.1-1 nM[1][2][5] | Not explicitly reported, but effective in cellular assays[6][7] | N/A |
Experimental Workflow for On-Target Validation
A stepwise approach is recommended to rigorously validate the on-target effects of this compound in a new cell line. This workflow ensures a comprehensive assessment from target expression to cellular phenotype.
Caption: A stepwise workflow for validating the on-target effects of this compound.
BCAT1/2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of BCAT1/2 and the points of inhibition by this compound and ERG240.
Caption: The role of BCAT1/2 in BCAA metabolism and its inhibition.
Experimental Protocols
Target Expression Profiling
a. Quantitative PCR (qPCR) for BCAT1 and BCAT2 mRNA Expression
This protocol determines the baseline mRNA expression levels of BCAT1 and BCAT2 in the new cell line.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for human BCAT1 and BCAT2. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of BCAT1 and BCAT2 using the 2-ΔΔCt method.
b. Western Blot for BCAT1 and BCAT2 Protein Expression
This protocol confirms the presence of BCAT1 and BCAT2 proteins.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BCAT1 and BCAT2 overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat intact cells with this compound, ERG240, Bay-771 (as a negative control), and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting for BCAT1 and BCAT2 as described above.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Downstream Pathway Modulation
a. Branched-Chain Amino Acid (BCAA) Measurement
Inhibition of BCAT1/2 is expected to lead to an accumulation of intracellular BCAAs.
-
Cell Treatment and Lysis: Treat cells with the inhibitors for a defined period. Wash the cells with ice-cold PBS and lyse them.
-
BCAA Quantification: Measure the intracellular concentrations of leucine, isoleucine, and valine using a commercially available BCAA assay kit (e.g., colorimetric or fluorometric kits) according to the manufacturer's protocol.[9]
-
Data Normalization: Normalize the BCAA levels to the total protein concentration of the cell lysate.
b. Intracellular Glutamate Measurement
As BCAT1/2 activity produces glutamate, its inhibition should lead to a decrease in intracellular glutamate levels.
-
Cell Treatment and Lysis: Follow the same procedure as for BCAA measurement.
-
Glutamate Quantification: Use a commercial glutamate assay kit to measure intracellular glutamate levels.[10][11]
-
Data Normalization: Normalize glutamate levels to the total protein concentration.
Phenotypic Response: Cell Viability/Proliferation Assay (MTT)
This assay assesses the functional consequence of BCAT1/2 inhibition on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, ERG240, and Bay-771 for 24, 48, and 72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4][6][12][13] The MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values for each compound.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Target Expression in the New Cell Line
| Target | Relative mRNA Expression (normalized to housekeeping gene) | Protein Expression (relative to control cell line) |
| BCAT1 | ||
| BCAT2 |
Table 2: Target Engagement (CETSA)
| Compound | Target | ΔTm (°C) |
| This compound | BCAT1 | |
| BCAT2 | ||
| ERG240 | BCAT1 | |
| BCAT2 | ||
| Bay-771 | BCAT1 | |
| BCAT2 |
Table 3: Downstream Effects of BCAT1/2 Inhibition
| Treatment | Intracellular BCAA Levels (Fold Change vs. Vehicle) | Intracellular Glutamate Levels (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| This compound (IC50 concentration) | ||
| ERG240 (IC50 concentration) | ||
| Bay-771 (equivalent concentration to this compound) |
Table 4: Phenotypic Effects on Cell Viability
| Compound | IC50 (µM) at 72 hours |
| This compound | |
| ERG240 | |
| Bay-771 |
By following this comprehensive guide, researchers can confidently validate the on-target effects of this compound in any new cell line, ensuring the reliability and accuracy of their findings.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. researchhub.com [researchhub.com]
- 5. Selleck Chemical LLC ERG240-E1017-25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. MTT Assay [protocols.io]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. BCAT1 overexpression regulates proliferation and c-Myc/GLUT1 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched Chain Amino Acid Assay Kit / BCAA Assay Kit (ab83374) | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. Glutamate-Glo™ Assay [promega.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to BCAT Inhibitors: Bay-069 vs. ERG240
For researchers in oncology, immunology, and metabolic diseases, the inhibition of branched-chain amino acid transaminases (BCATs) has emerged as a promising therapeutic strategy. These enzymes, particularly BCAT1, play a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential for tumor growth and inflammatory responses. This guide provides a detailed, data-driven comparison of two prominent BCAT inhibitors: Bay-069, a dual BCAT1/2 inhibitor, and ERG240, a selective BCAT1 inhibitor.
At a Glance: Key Differences
| Feature | This compound | ERG240 |
| Target(s) | Dual BCAT1 and BCAT2 inhibitor | Selective BCAT1 inhibitor |
| Potency | High nanomolar (nM) potency for BCAT1 | High picomolar (pM) to low nanomolar (nM) potency for BCAT1 |
| Primary Research Area | Cancer, Chemical Probe | Inflammation, Autoimmune Diseases |
| Selectivity | Broadly selective against other enzymes | Selective for BCAT1 over BCAT2 |
| Cellular Activity | Potent cellular activity in cancer cell lines | Demonstrated activity in macrophages and in vivo models of inflammation |
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and ERG240 has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data available for these two compounds.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target | IC50 | Reference |
| This compound | BCAT1 | 31 nM | [1][2] |
| BCAT2 | 153 nM | [1][2] | |
| ERG240 | BCAT1 | 0.1 - 1 nM | [1] |
| BCAT2 | No inhibition observed | [1] |
Table 2: Cellular Activity
| Inhibitor | Cell Line / Model | Assay | IC50 / Effect | Reference |
| This compound | U-87 MG (glioblastoma) | BCAA level increase | 358 nM | [2] |
| MDA-MB-231 (breast cancer) | BCAA level increase | 874 nM | [2] | |
| U-87 MG, MDA-MB-231 | Cell Proliferation | >50 µM | [3] | |
| ERG240 | Human Monocyte-Derived Macrophages | IRG1 mRNA and protein reduction | 20 µM (3 hours) | [4] |
| Bone Marrow-Derived Macrophages | Migration inhibition | ~5-10 µM | [1][5] |
Mechanism of Action and Downstream Signaling
Both this compound and ERG240 function by inhibiting the enzymatic activity of BCAT1, which catalyzes the reversible transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding branched-chain alpha-keto acids (BCKAs) and glutamate. However, their distinct selectivity profiles lead to different primary applications and effects on downstream signaling pathways.
This compound , as a dual BCAT1/2 inhibitor, has been primarily investigated in the context of cancer. BCAT1 is often overexpressed in various cancers and contributes to tumor growth by regulating amino acid metabolism. Inhibition of BCAT1 can disrupt cancer cell proliferation and survival. However, studies have shown that despite its potent enzymatic and cellular mechanistic activity, this compound does not consistently translate to anti-proliferative effects in all cancer cell lines[3]. This has been partly attributed to its high plasma protein binding[6].
ERG240 is a highly selective BCAT1 inhibitor and has been extensively studied for its role in modulating inflammatory responses. In activated macrophages, BCAT1 is upregulated and contributes to a pro-inflammatory metabolic state. ERG240 has been shown to reverse this by reducing oxygen consumption and glycolysis[1]. A key downstream effect of ERG240 is the significant reduction of immune-responsive gene 1 (IRG1) expression and its product, itaconate, a metabolite with immunomodulatory functions[1][4]. This anti-inflammatory profile has been validated in animal models of rheumatoid arthritis and glomerulonephritis, where ERG240 reduced inflammation and macrophage infiltration[1][7].
A study on diabetic retinopathy has utilized both inhibitors, demonstrating that both this compound and ERG240 can effectively downregulate the expression of inflammatory genes in Müller cells under high-glucose conditions, highlighting their potential in inflammatory contexts[8].
Signaling Pathways
BCAT1 has been implicated in several critical signaling pathways in both cancer and inflammation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to characterize this compound and ERG240, based on published literature.
Biochemical Assay for BCAT1/2 Inhibition (IC50 Determination)
This protocol describes a coupled-enzyme assay to determine the biochemical potency of inhibitors.
-
Reagents and Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme.
-
Branched-chain amino acid (e.g., L-leucine).
-
α-ketoglutarate (α-KG).
-
Leucine dehydrogenase (LeuDH).
-
Nicotinamide adenine (B156593) dinucleotide (NADH).
-
Test inhibitors (this compound, ERG240) dissolved in DMSO.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
384-well microplate.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a microplate, add the assay buffer, BCAT enzyme, α-KG, LeuDH, and NADH.
-
Add the diluted test inhibitors to the respective wells. Include a DMSO-only control (no inhibitor).
-
Initiate the reaction by adding the BCAA substrate (e.g., L-leucine).
-
The BCAT enzyme converts L-leucine and α-KG to α-ketoisocaproate (α-KIC) and glutamate.
-
The LeuDH in the reaction mix then catalyzes the NADH-dependent reduction of α-KIC back to leucine.
-
Monitor the consumption of NADH over time by measuring the decrease in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Mechanistic Assay (BCAA Measurement)
This assay determines the ability of an inhibitor to engage its target in a cellular context by measuring the accumulation of BCAAs.
-
Reagents and Materials:
-
Cell line of interest (e.g., U-87 MG, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test inhibitors (this compound, ERG240) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Reagents for cell lysis (e.g., acid lysis).
-
BCAA detection kit (colorimetric or mass spectrometry-based).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 24-72 hours). Include a DMSO-only control.
-
After incubation, collect the cell culture medium and/or lyse the cells to release intracellular contents.
-
Measure the concentration of BCAAs in the collected samples using a suitable BCAA assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the BCAA concentration.
-
Normalize the BCAA levels to cell number or protein concentration.
-
Plot the increase in BCAA levels against the inhibitor concentration to determine the cellular IC50.
-
Selectivity and Pharmacokinetics
This compound has been profiled against a broad panel of kinases, proteases, and other receptors and transporters, demonstrating high selectivity for BCAT1/2[6][9]. It exhibits a favorable pharmacokinetic profile in rats, with low blood clearance and moderate volume of distribution[2].
ERG240 is characterized by its high selectivity for BCAT1 over BCAT2[1]. It is orally active and has demonstrated in vivo efficacy in mouse models of inflammation[1][7]. Pharmacokinetic studies in mice have been conducted, informing effective dosing for in vivo experiments[1].
Summary and Conclusion
This compound and ERG240 are both potent inhibitors of BCAT1, but their distinct selectivity profiles and primary areas of investigation set them apart.
-
This compound is a valuable tool as a dual BCAT1/2 chemical probe for studying the role of these enzymes in cancer biology. Its high potency and well-characterized selectivity make it suitable for in vitro studies, although its translation to anti-proliferative effects in vivo may be context-dependent.
-
ERG240 stands out as a highly selective and potent BCAT1 inhibitor with demonstrated in vivo efficacy in models of inflammation. Its ability to modulate macrophage metabolism and reduce inflammatory responses makes it a compelling candidate for further investigation in autoimmune and inflammatory diseases.
The choice between this compound and ERG240 will ultimately depend on the specific research question and biological context. For studies requiring the specific inhibition of BCAT1, particularly in the context of immunology and inflammation, ERG240 is the more appropriate choice. For broader investigations into the combined role of BCAT1 and BCAT2 in cancer metabolism, this compound serves as a potent and well-characterized chemical probe.
References
- 1. BCAT1 controls metabolic reprogramming in activated human macrophages and is associated with inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bayer.com [bayer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. Targeting 'broken' metabolism in immune cells reduces inflammatory disease | Imperial News | Imperial College London [imperial.ac.uk]
- 8. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Bay-069: A Comparative Analysis of Specificity Against Aminotransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Bay-069, a potent inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1 and BCAT2), against other aminotransferases. The information is supported by available experimental data to assist researchers in assessing its suitability for their studies.
Executive Summary
This compound is a high-potency inhibitor of both cytosolic BCAT1 and mitochondrial BCAT2, with IC50 values in the nanomolar range.[1][2] Extensive screening has demonstrated its high selectivity for BCAT1/2 over other classes of enzymes, including kinases and proteases.[1][3][4] Notably, it exhibits minimal to no activity against aspartate transaminases (GOT1 and GOT2).[1][4] While this compound has been evaluated against a broad panel of 77 enzymes, receptors, and transporters, a comprehensive public list detailing its activity against a wider range of specific aminotransferases is not available.[2]
Data Presentation
The following table summarizes the known inhibitory activity of this compound against various aminotransferases.
| Target Aminotransferase | Common Name | IC50 Value | Reference |
| Branched-Chain Amino Acid Transaminase 1 (hBCAT1) | BCAT1 | 31 nM | [1] |
| Branched-Chain Amino Acid Transaminase 2 (hBCAT2) | BCAT2 | 153 nM | [1] |
| Aspartate Transaminase 1 (hGOT1) | GOT1 | > 50 µM | [1] |
| Aspartate Transaminase 2 (hGOT2) | GOT2 | > 50 µM | [1] |
h denotes human enzyme.
Experimental Protocols
The specificity of this compound is primarily determined through in vitro enzyme inhibition assays. A common method employed is a coupled-enzyme assay.
Biochemical Assay for BCAT1/2 Inhibition (Coupled-Enzyme Assay)
This assay measures the inhibition of BCAT1 or BCAT2 by quantifying the consumption of a substrate in a secondary, coupled reaction.
Principle: The transamination reaction catalyzed by BCAT produces α-ketoisocaproate from leucine (B10760876). In the presence of leucine dehydrogenase (LeuDH), α-ketoisocaproate is converted back to leucine, a process that involves the oxidation of NADH to NAD+. The decrease in NADH concentration, which can be monitored spectrophotometrically at 340 nm, is directly proportional to the BCAT activity.
Materials:
-
Recombinant human BCAT1 or BCAT2 enzyme
-
This compound (or other test inhibitors)
-
L-leucine (substrate)
-
α-ketoglutarate (co-substrate)
-
Leucine Dehydrogenase (LeuDH) (coupling enzyme)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing pyridoxal (B1214274) 5'-phosphate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, L-leucine, α-ketoglutarate, and NADH in the assay buffer. Create a serial dilution of this compound to test a range of concentrations.
-
Assay Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
L-leucine
-
α-ketoglutarate
-
NADH
-
Leucine Dehydrogenase
-
This compound at various concentrations (or vehicle control)
-
-
Enzyme Addition: Initiate the reaction by adding the BCAT1 or BCAT2 enzyme to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Inhibition of BCAA Metabolism by this compound.
Experimental Workflow
References
A Comparative Guide to Phenotypic Differences Between Bay-069 and Other BCAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay-069, a dual inhibitor of branched-chain amino acid transaminases (BCATs), with other notable BCAT inhibitors. The comparative analysis is supported by experimental data to highlight the key phenotypic differences in their biochemical and cellular activities, with a particular focus on selectivity and anti-proliferative effects.
Introduction to BCATs and Their Inhibition
Branched-chain amino acid transaminases (BCATs) are crucial enzymes in the metabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine. There are two primary isoforms: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm). These enzymes catalyze the reversible transamination of BCAAs to their corresponding α-keto acids. Dysregulation of BCAA metabolism is implicated in various diseases, including cancer, making BCATs attractive therapeutic targets.
This guide focuses on the phenotypic differences induced by this compound in comparison to other well-characterized BCAT inhibitors, providing a framework for selecting the appropriate tool compound for research and drug development.
Quantitative Comparison of BCAT Inhibitor Activity
The following tables summarize the in vitro and cellular activities of this compound and other selected BCAT inhibitors.
| Inhibitor | Target(s) | IC50 (nM) - BCAT1 | IC50 (nM) - BCAT2 | Selectivity | Reference(s) |
| This compound | BCAT1/2 | 31[1][2] | 153[1][2] | Dual inhibitor | [1][2] |
| BCAT-IN-2 | BCAT2 | ~250 (pIC50=6.6) | ~50 (pIC50=7.3) | ~5-fold for BCAT2 | [3] |
| BCATc Inhibitor 2 | BCAT1 | 200 (rat) | 3000 (rat) | ~15-fold for BCAT1 | [4] |
Cellular Activity
| Inhibitor | Cell Line | Cellular Effect | IC50 (nM) | Reference(s) |
| This compound | U-87 MG (glioblastoma) | Inhibition of BCAA metabolism | 358[1] | [1] |
| MDA-MB-231 (breast cancer) | Inhibition of BCAA metabolism | 874[1] | [1] | |
| This compound | Multiple cell lines | Anti-proliferative activity | >50,000 | [5] |
| BCAT-IN-2 | Differentiated primary human adipocytes | Inhibition of BCATm | ~320 (pIC50=6.5) | [3] |
| HepG2 and LO2 cells | No effect on oleic acid-induced lipid accumulation | Not Applicable | [6] | |
| BCATc Inhibitor 2 | HepG2 and LO2 cells | Alleviated oleic acid-induced lipid accumulation and apoptosis | Not Reported | [6] |
Key Phenotypic Differences
A primary phenotypic distinction of This compound is its potent dual enzymatic inhibition of both BCAT1 and BCAT2, with a slight preference for BCAT1. However, this potent enzymatic activity does not translate into significant anti-proliferative effects in various cancer cell lines, with reported IC50 values for proliferation inhibition being greater than 50 µM.[5] This suggests that while this compound effectively inhibits BCAA metabolism in cellular contexts, the downstream consequences of this inhibition are not directly cytotoxic or cytostatic in the models tested. One potential explanation for this discrepancy is the strong loss of potency in the presence of serum albumin, which is a component of typical cell culture media for proliferation assays.[5]
In contrast, other BCAT inhibitors exhibit more selective profiles and varied cellular phenotypes. BCAT-IN-2 is a selective inhibitor of the mitochondrial isoform, BCATm.[3] Its primary reported in vivo effect is the elevation of plasma BCAA levels, a direct consequence of inhibiting BCAA catabolism in peripheral tissues.[3] Studies have also shown that inhibiting BCATm with BCAT-IN-2 does not affect oleic acid-induced lipid accumulation in liver cells, suggesting a distinct role for this isoform in lipid metabolism.[6]
BCATc Inhibitor 2 , on the other hand, is a selective inhibitor of the cytosolic isoform, BCAT1.[4] Phenotypically, it has been shown to alleviate oleic acid-induced lipid accumulation and apoptosis in liver cell models, indicating a role for BCAT1 in these processes.[6]
Experimental Protocols
Biochemical BCAT Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of BCAT inhibitors.
-
Reagents and Materials:
-
Recombinant human BCAT1 and BCAT2 enzymes
-
L-leucine (substrate)
-
α-ketoglutarate (co-substrate)
-
Leucine dehydrogenase
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, BCAT enzyme, α-ketoglutarate, leucine dehydrogenase, and NADH.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the reaction by adding L-leucine.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular BCAA Metabolism Assay
This protocol describes a method to assess the effect of BCAT inhibitors on BCAA levels in cultured cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., U-87 MG)
-
Cell culture medium (serum-free for the assay)
-
BCAT inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis (e.g., RIPA buffer)
-
LC-MS/MS system for amino acid analysis
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the growth medium with serum-free medium containing various concentrations of the BCAT inhibitor.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant and wash the cells with ice-cold PBS.
-
Lyse the cells and collect the lysate.
-
Prepare the supernatant and cell lysate samples for LC-MS/MS analysis by protein precipitation (e.g., with sulfosalicylic acid).
-
Analyze the BCAA (leucine, isoleucine, valine) concentrations in the samples using a validated LC-MS/MS method.
-
An increase in extracellular and/or intracellular BCAA levels indicates inhibition of BCAT activity.
-
Cell Proliferation (MTT) Assay
This protocol details a common method for evaluating the anti-proliferative effects of BCAT inhibitors.
-
Reagents and Materials:
-
Cell line of interest (e.g., U-87 MG)
-
Complete cell culture medium (with serum)
-
BCAT inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the BCAT inhibitor in complete medium.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Pharmacodynamic Study in Mice
This protocol provides a general framework for assessing the in vivo efficacy of BCAT inhibitors.
-
Animals and Housing:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
Inhibitor Formulation and Administration:
-
Formulate the BCAT inhibitor in a suitable vehicle (e.g., 10% DMSO in corn oil for oral administration).
-
Administer the inhibitor to the mice via the desired route (e.g., oral gavage). Include a vehicle control group.
-
-
Blood Sampling and Processing:
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Separate the plasma by centrifugation.
-
-
BCAA Analysis:
-
Prepare plasma samples for analysis by protein precipitation.
-
Quantify the plasma concentrations of leucine, isoleucine, and valine using a validated LC-MS/MS method.
-
Compare the BCAA levels in the inhibitor-treated groups to the vehicle control group to determine the pharmacodynamic effect.
-
Signaling Pathways and Experimental Workflows
BCAA Catabolism and Inhibition
The following diagram illustrates the initial steps of the branched-chain amino acid catabolism pathway and the points of inhibition by different BCAT inhibitors.
References
- 1. researchhub.com [researchhub.com]
- 2. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Branched-Chain Amino Acid Aminotransferase (BCAT) Inhibitors: Current Status, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of BAY-069 and Other Branched-Chain Amino Acid Transaminase (BCAT) Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY-069, a potent dual inhibitor of branched-chain amino acid transaminase 1 (BCAT1) and BCAT2, with other notable BCAT inhibitors. The information presented is collated from publicly available scientific literature and aims to assist researchers in selecting the most suitable compounds for their studies. This review includes a summary of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to BCAT Inhibition
Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1] There are two isoforms of this enzyme: the cytosolic BCAT1 (BCATc) and the mitochondrial BCAT2 (BCATm).[1] While BCAT2 is widely expressed, the expression of BCAT1 is more restricted, with noted overexpression in several cancer types, making it a target for therapeutic development.[2][3] BCATs catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs), a crucial step in BCAA catabolism.[1] Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders.[1]
This compound has been identified as a potent dual inhibitor of both BCAT1 and BCAT2.[4][5] This guide will compare its performance against other known BCAT inhibitors, including Bcat-IN-2, a GSK compound, and a selective BCATc inhibitor, as well as a designated negative control, BAY-771.
Quantitative Comparison of BCAT Inhibitors
The following table summarizes the in vitro potency of this compound and other selected BCAT inhibitors. The data, presented as IC50 values, indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. Lower IC50 values are indicative of greater potency.
| Compound | Target(s) | IC50 (nM) | Cellular IC50 (U-87 MG) (nM) | Cellular IC50 (MDA-MB-231) (nM) | Notes |
| This compound | BCAT1 | 27 - 31[2][5][6] | 358[2][6] | 874[2][6] | Potent dual inhibitor with a preference for BCAT1.[1] |
| BCAT2 | 130 - 153[2][5][6] | ||||
| Bcat-IN-2 | hBCATm (BCAT2) | ~50[1] | Not Available | Not Available | Demonstrates potent and selective inhibition of BCATm.[1] |
| hBCATc (BCAT1) | ~250[1] | ||||
| GSK Compound (8b) | BCATm (BCAT2) | Not Available | Not Available | Not Available | Exhibits even greater selectivity for BCATm over BCATc compared to Bcat-IN-2.[1] |
| BCATc Inhibitor 2 | BCATc (BCAT1) | Not Available | Not Available | Not Available | Highly selective for the cytosolic isoform (BCATc).[1] |
| BAY-771 (Negative Control) | BCAT1 | 6,500[2] | 6,200[2] | Not Available | Inactive on BCAT1 and BCAT2, serving as a negative control for this compound.[2] |
| BCAT2 | 10,800[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays cited in the literature for evaluating BCAT inhibitors.
Biochemical Assay for IC50 Determination
This protocol describes a common method for determining the in vitro potency of BCAT inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human BCAT1 and BCAT2 enzymes are expressed and purified. Stock solutions of a branched-chain amino acid (e.g., L-leucine) and α-ketoglutarate (α-KG) are prepared in an appropriate assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing pyridoxal (B1214274) 5'-phosphate).[1]
-
Inhibitor Preparation : The test compounds, including this compound and comparators, are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to create a range of concentrations.[1]
-
Assay Reaction : The enzymatic reaction is initiated by mixing the enzyme, substrates, and varying concentrations of the inhibitor in a microplate. The reaction is typically coupled to a secondary enzyme system that produces a detectable signal (e.g., NADH production or consumption, monitored by absorbance at 340 nm).[1]
-
Data Analysis : The reaction rate is measured, and the percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the concentration-response data to a suitable pharmacological model, such as a four-parameter logistic equation.[1]
Cellular Mechanistic Assay (BCAA Measurement)
This assay measures the ability of an inhibitor to engage the BCAT target in a cellular context.
-
Cell Culture : Cancer cell lines with high expression of BCAT1 (e.g., U-87 MG) or BCAT2 (e.g., MDA-MB-231) are cultured in appropriate media.[2][6]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a defined period (e.g., 20 hours).[7] It is important to note that for compounds with high plasma protein binding like this compound, the assay should be conducted in serum-free medium.[2]
-
BCAA Measurement : After incubation, the concentration of branched-chain amino acids in the cell culture medium and/or cell lysate is measured. An increase in BCAA levels indicates inhibition of BCAT activity.[7]
-
Data Analysis : The cellular IC50 is determined by plotting the increase in BCAA concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Visual diagrams can aid in understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: BCAA Catabolism Pathway mediated by BCAT1/2.
References
- 1. benchchem.com [benchchem.com]
- 2. eubopen.org [eubopen.org]
- 3. This compound, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bayer.com [bayer.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of BAY-069
For researchers and professionals in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the safe disposal of BAY-069, a potent inhibitor of branched-chain amino acid transaminases 1 and 2 (BCAT1/2).[1][2]
Chemical and Physical Properties
A summary of key data for this compound is presented below to inform safe handling and storage.
| Property | Value |
| CAS Number | 2639638-66-5[3][4][5] |
| Molecular Formula | C₂₂H₁₄ClF₃N₂O₃[3][4][5] |
| Molecular Weight | 446.81 g/mol [4][5] |
| Appearance | Solid[3] |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL[3] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[2][4] |
Hazard Identification and Safety Precautions
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[4] However, as a matter of good laboratory practice, it is essential to handle all chemicals with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: When handling the powder form, use a suitable respirator to prevent inhalation of dust.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
Proper Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as chemical waste. It should never be disposed of in regular trash or poured down the drain.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Place all waste in a designated and clearly labeled hazardous waste container. The container must be compatible with the chemical and kept securely sealed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Accidental Release and Spill Cleanup
In the event of a spill:
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation. Wear appropriate PPE.
-
Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).
-
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., ethanol).
-
Disposal of Cleanup Materials: Collect all cleanup materials in the designated hazardous waste container and dispose of them according to the procedures outlined above.
Mechanism of Action: Inhibition of BCAT1/2
This compound functions as a potent inhibitor of both BCAT1 and BCAT2, enzymes that play a crucial role in the metabolism of branched-chain amino acids.
Caption: Mechanism of this compound as an inhibitor of BCAT1/2.
References
Essential Safety and Operational Guide for Handling BAY-069
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling BAY-069. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is imperative to use appropriate personal protective equipment and work in a controlled environment. The following table summarizes the recommended engineering controls and personal protective equipment to minimize exposure and ensure safety.
| Control Parameter | Specification |
| Engineering Controls | Use only in areas with appropriate exhaust ventilation. Ensure accessible safety shower and eye wash station. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface). |
| Body Protection | Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling of this compound, from receiving and storage to use and final disposal. Adherence to this workflow is critical for minimizing risk and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is crucial. The following first aid measures should be taken.[1]
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, it is recommended to consult a physician.[1]
Disposal Considerations
All waste material containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1] It is the responsibility of the user to ensure that disposal is compliant with all applicable laws. Do not allow product to reach sewage system.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging: Dispose of as unused product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
